Daprodustat
Description
Properties
IUPAC Name |
2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYEZADQJCKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337360 | |
| Record name | Daprodustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960539-70-2 | |
| Record name | Daprodustat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daprodustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11682 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Daprodustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPRODUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Daprodustat's Mechanism of Action on HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that has emerged as a novel therapeutic agent for the management of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action revolves around the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen conditions. Under normoxic conditions, HIF-1α is rapidly degraded. This compound inhibits the prolyl hydroxylase domain (PHD) enzymes responsible for this degradation, leading to the accumulation and activation of HIF-1α. This, in turn, stimulates the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO), and improves iron metabolism. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on HIF-1α stabilization, supported by experimental data and methodologies.
The Hypoxia-Inducible Factor (HIF) Pathway and this compound's Point of Intervention
The HIF pathway is a critical cellular oxygen-sensing mechanism. The central player, HIF-1, is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).
In Normoxic Conditions:
Under normal oxygen levels, specific proline residues on HIF-1α are hydroxylated by a family of three PHD enzymes: PHD1, PHD2, and PHD3.[3] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[4] This process ensures that HIF-1α levels remain low when oxygen is plentiful.
In Hypoxic Conditions (or with this compound):
In low oxygen (hypoxia), PHD enzymes are inhibited due to the lack of their essential co-substrate, molecular oxygen. This compound, as a PHD inhibitor, pharmacologically mimics this hypoxic state even in the presence of normal oxygen levels.[5] By binding to the active site of PHD enzymes, this compound prevents the hydroxylation of HIF-1α.[3]
The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a multitude of genes that help the body adapt to low oxygen, including:
-
Erythropoietin (EPO): The primary hormone stimulating red blood cell production.[2]
-
Genes involved in iron metabolism: this compound has been shown to improve iron utilization by affecting the expression of genes involved in iron absorption and mobilization.[3]
-
Vascular Endothelial Growth Factor (VEGF): A potent stimulator of angiogenesis.
This compound is an inhibitor of PHD1, PHD2, and PHD3, leading to the accumulation of the HIF-α transcription factor and subsequent expression of HIF-responsive genes.[3]
Caption: this compound's mechanism of action on the HIF-1 signaling pathway.
Quantitative Data on this compound's Activity
The efficacy of this compound in stabilizing HIF-1α and inducing downstream effects has been quantified through various in vitro and clinical studies.
In Vitro Potency: Inhibition of PHD Enzymes
This compound is a potent inhibitor of the three human PHD isoforms. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency.
| Enzyme Isoform | This compound IC50 (nM) |
| PHD1 | 1.0 |
| PHD2 | 1.0 |
| PHD3 | 14 |
| (Data sourced from preclinical studies) |
Clinical Efficacy: Hematological and Iron Metabolism Parameters
Clinical trials have demonstrated the efficacy of this compound in treating anemia in CKD patients. The tables below summarize key findings from these studies.
Table 2.1: Change in Hemoglobin Levels
| Study Population | This compound Dose | Mean Change in Hemoglobin (g/dL) | Comparator |
| Dialysis-Dependent CKD | 25-30 mg | +1.86 | Placebo |
| Dialysis-Dependent CKD | 8-12 mg | +1.40 | Placebo |
| Dialysis-Dependent CKD | 5-6 mg | +1.08 | Placebo |
| Non-Dialysis-Dependent CKD | Varied | +1.73 | Placebo |
| Dialysis-Dependent CKD | Varied | +1.88 | Placebo |
| (Data from a meta-analysis of randomized controlled trials)[2][6] |
Table 2.2: Effects on Iron Metabolism Markers
| Study Population | Parameter | Effect of this compound |
| Dialysis-Dependent CKD | Ferritin | Significant Decrease (MD = -180.84 µg/L) |
| Dialysis-Dependent CKD | TIBC | Significant Increase (MD = 11.03 µg/dL) |
| Non-Dialysis-Dependent CKD | Hepcidin | Significant Decrease |
| Non-Dialysis-Dependent CKD | Ferritin | Significant Decrease |
| Non-Dialysis-Dependent CKD | TIBC | Significant Increase |
| (MD = Mean Difference; TIBC = Total Iron Binding Capacity. Data from meta-analyses of clinical trials)[2][7] |
Experimental Protocols
This section details the methodologies used to investigate the core aspects of this compound's mechanism of action.
Western Blotting for HIF-1α Stabilization
This protocol is used to qualitatively and quantitatively assess the increase in HIF-1α protein levels in cells treated with this compound.
Objective: To detect the stabilization of HIF-1α in cell lysates following this compound treatment.
Materials:
-
Cell culture (e.g., Hep3B or vascular smooth muscle cells)
-
This compound
-
Laemmli lysis buffer
-
SDS-PAGE gels
-
Nitrocellulose membranes
-
Primary antibody: anti-HIF-1α antibody (e.g., GTX127309, GeneTex) at a 1:500 dilution.[4]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent detection reagent
Procedure:
-
Cell Treatment: Culture cells to near confluence and treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Laemmli lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1.5 hours.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent detection reagent.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay (FRET-based)
This assay is used to determine the in vitro potency of this compound in inhibiting PHD enzymes.
Objective: To measure the IC50 value of this compound for PHD enzymes.
Principle: A Fluorescence Resonance Energy Transfer (FRET)-based assay measures the enzymatic activity of PHDs. A peptide substrate derived from HIF-1α is labeled with a FRET donor and acceptor pair. In the absence of inhibition, PHD hydroxylates the peptide, which is then recognized by the VHL E3 ligase complex, bringing the FRET pair into proximity and generating a signal. This compound's inhibition of PHD prevents this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3 enzyme
-
FRET-labeled HIF-1α peptide substrate
-
VHL E3 ligase complex
-
This compound in a dilution series
-
Assay buffer (e.g., HEPES buffer with co-factors like Fe(II) and ascorbate)
-
384-well microplate
-
Plate reader capable of measuring FRET
Procedure:
-
Reagent Preparation: Prepare solutions of the PHD enzyme, FRET-labeled substrate, VHL complex, and this compound dilutions in the assay buffer.
-
Assay Reaction: In a 384-well plate, combine the PHD enzyme and the this compound dilutions.
-
Initiate Reaction: Add the FRET-labeled HIF-1α substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add the VHL complex to the wells.
-
Measurement: Read the FRET signal on a plate reader.
-
Data Analysis: Plot the FRET signal against the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Erythropoietin (EPO) Reporter Gene Assay
This cell-based assay measures the transcriptional activation of the EPO gene, a downstream target of HIF-1α.
Objective: To quantify the induction of EPO gene expression in response to this compound treatment.
Principle: A human cell line is stably transfected with a reporter gene (e.g., luciferase) under the control of the EPO gene promoter, which contains HREs. When HIF-1α is stabilized by this compound, it binds to these HREs and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase reaction is proportional to the level of EPO gene transcription.
Materials:
-
A human cell line (e.g., HepG2) stably transfected with an EPO promoter-luciferase reporter construct.
-
This compound in a dilution series.
-
Cell culture medium.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.
-
Cell Treatment: Treat the cells with a dilution series of this compound or vehicle control for 24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the this compound concentration to determine the dose-response relationship for EPO gene induction.
Conclusion
This compound represents a significant advancement in the treatment of anemia in CKD by targeting the fundamental oxygen-sensing pathway. Its mechanism of action, centered on the inhibition of PHD enzymes and the subsequent stabilization of HIF-1α, leads to a coordinated physiological response that includes increased erythropoietin production and improved iron availability. The in-depth understanding of this mechanism, supported by robust experimental data and methodologies, is crucial for ongoing research and the development of future therapies targeting the HIF pathway.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Efficacy of this compound for patients on dialysis with anemia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. denovobiolabs.com [denovobiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. Frontiers | Efficacy and Safety of this compound Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
The Genesis of an Oral Anemia Therapy: A Technical Guide to the Discovery and Preclinical Characterization of Daprodustat (GSK1278863)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daprodustat (GSK1278863) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3][4][5] Anemia in CKD is primarily caused by the kidneys' reduced ability to produce erythropoietin (EPO), a hormone crucial for red blood cell production.[1][6] this compound represents a novel therapeutic approach, shifting from the administration of exogenous recombinant human EPO (rHuEPO) to stimulating the body's own physiological mechanisms for erythropoiesis.[7][8][9] By chemically mimicking a hypoxic state, this compound stabilizes HIF, a key transcription factor, leading to increased endogenous EPO production and improved iron metabolism.[2][10][11] This document provides a detailed overview of the core preclinical data and methodologies that defined the pharmacological profile of this compound.
Mechanism of Action: Simulating Hypoxia
Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is continuously targeted for degradation. This process is mediated by a family of HIF-prolyl hydroxylase (PHD) enzymes, which hydroxylate specific proline residues on HIF-α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and tag HIF-α for rapid destruction by the proteasome.[12]
In low oxygen conditions (hypoxia), PHD enzyme activity is inhibited, allowing HIF-α to accumulate. The stabilized HIF-α translocates to the nucleus and forms a heterodimer with the HIF-β subunit. This HIF complex then binds to specific DNA sequences known as hypoxia response elements (HREs) in the promoter regions of target genes.[1][6][13] This binding initiates the transcription of over 100 genes, including:
-
Erythropoietin (EPO): The primary hormone stimulating red blood cell production (erythropoiesis).
-
Genes involved in iron metabolism: Proteins responsible for iron absorption, transport (like transferrin), and mobilization.[1]
This compound is a potent, reversible inhibitor of PHD enzymes 1, 2, and 3.[1][7][8] By binding to the active site of these enzymes, it prevents the hydroxylation and subsequent degradation of HIF-α, even in the presence of normal oxygen levels. This pharmacological stabilization of HIF leads to the coordinated transcriptional activation of EPO and genes related to iron homeostasis, ultimately increasing red blood cell production.[1][10]
Preclinical Pharmacology
This compound, chemically known as 2-(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido) acetic acid, was identified as a potent pyrimidinetrione-glycinamide inhibitor of the PHD enzyme family.[7][8]
Data Presentation
Table 1: In Vitro Enzymatic Potency
| Target Enzyme | Potency (IC₅₀) | Description |
|---|---|---|
| PHD1 | Low nM range | Potent reversible inhibitor[1] |
| PHD2 | Low nM range | Potent reversible inhibitor[1] |
| PHD3 | Low nM range | Potent reversible inhibitor[1] |
Table 2: In Vivo Pharmacodynamic Effects in Preclinical Models
| Species | Dose | Effect |
|---|---|---|
| Normal Mice | Single 60 mg/kg oral dose | Significant, transient increase in circulating plasma EPO.[8] |
| Normal Mice | Single 60 mg/kg oral dose | Minimal increases in plasma Vascular Endothelial Growth Factor (VEGF-A).[7][8][14] |
| Preclinical Species | Once-daily oral administration | Significant increases in reticulocytes and red cell mass parameters.[7][8][14] |
| CKD Patients (Clinical) | Daily Oral Dosing | Decreased serum hepcidin and ferritin; increased serum transferrin and total iron binding capacity (TIBC).[1][15] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value / Description |
|---|---|
| Absorption | Readily absorbed orally; Tₘₐₓ of 1 to 4 hours in healthy subjects.[1] |
| Bioavailability | Absolute bioavailability is approximately 65%.[1] |
| Distribution | >99% bound to plasma proteins.[1] Volume of distribution at steady-state is 14.3 L.[1] |
| Metabolism | Primarily metabolized by CYP2C8 (~95%) with a minor contribution from CYP3A4 (~5%).[1] |
| Elimination | Cleared exclusively by oxidative metabolism, with elimination via hepatobiliary (primary) and urinary (secondary) excretion.[16] |
| Dose Proportionality | Exposure increases in a dose-proportional manner over the therapeutic range.[1] |
Experimental Protocols
HIF-Prolyl Hydroxylase (PHD) Inhibition Assay
A biochemical assay was utilized to determine the in vitro potency (IC₅₀) of this compound against recombinant human PHD1, PHD2, and PHD3 enzymes.
-
Reaction Mixture Preparation: The assay was conducted in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing the recombinant human PHD isoform.
-
Cofactor Addition: Essential cofactors for the hydroxylation reaction were added, including Fe(II), ascorbate, and the cosubstrate α-ketoglutarate.[14]
-
Compound Incubation: A range of this compound concentrations were pre-incubated with the enzyme and cofactors.
-
Reaction Initiation: The reaction was initiated by adding a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α.
-
Detection: Following a defined incubation period (e.g., 40 minutes), the reaction was stopped.[14] The degree of peptide hydroxylation was quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry, to measure substrate turnover.
-
IC₅₀ Calculation: The concentration of this compound that produced 50% inhibition of the enzyme's activity was calculated from the dose-response curve.
In Vivo Pharmacodynamic Assessment in Mice
This protocol was designed to evaluate the physiological response to this compound administration in a murine model.
-
Animal Model: Normal female B6D2F-1 mice were used for the study.[8]
-
Dosing: A cohort of mice (n=6 per group) was administered a single oral dose of this compound (60 mg/kg) via oral gavage. A control group received the vehicle.[8]
-
Sample Collection: At specified time points post-dosing, animals were euthanized, and blood was collected via cardiac puncture into EDTA-containing tubes.[8]
-
Plasma Preparation: Platelet-poor plasma (PPP) was prepared by a two-step centrifugation process (1,000 x g followed by 10,000 x g) to ensure the removal of cellular components.[8]
-
Analyte Quantification: The concentrations of EPO and VEGF-A in the prepared plasma samples were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[8]
-
Data Analysis: The time course of plasma EPO and VEGF-A concentrations was plotted to determine the magnitude and duration of the pharmacodynamic response.
Conclusion
The preclinical characterization of this compound (GSK1278863) robustly demonstrated its intended mechanism of action as a potent, oral inhibitor of all three PHD isoforms. In vitro data confirmed its low nanomolar potency, while in vivo studies in preclinical species showed a significant and selective increase in endogenous EPO, leading to effective erythropoiesis.[7][8] These foundational studies, which established a favorable pharmacodynamic, pharmacokinetic, and nonclinical toxicity profile, provided the essential evidence to support the successful progression of this compound into clinical development for the treatment of anemia in patients with chronic kidney disease.[7][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Frontiers | Efficacy and Safety of this compound Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Four-Week Studies of Oral Hypoxia-Inducible Factor–Prolyl Hydroxylase Inhibitor GSK1278863 for Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of this compound Compared with Darbepoetin Alfa in Japanese Hemodialysis Patients with Anemia: A Randomized, Double-Blind, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the human metabolism and disposition of the prolyl hydrolase inhibitor this compound using IV microtracer with Entero‐Test bile string - PMC [pmc.ncbi.nlm.nih.gov]
Daprodustat's effect on erythropoietin gene transcription
An In-depth Technical Guide to Daprodustat's Core Effect on Erythropoietin Gene Transcription
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an oral small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting the degradation of HIF-α subunits, this compound mimics the body's natural response to hypoxia, leading to the transcriptional activation of the erythropoietin (EPO) gene and other genes involved in erythropoiesis and iron metabolism. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, comprehensive experimental protocols, and visualizations of the core biological and experimental pathways.
Core Mechanism of Action: HIF-PH Inhibition
The regulation of erythropoietin production is tightly controlled by the cellular response to oxygen availability, orchestrated by the Hypoxia-Inducible Factor (HIF) transcription factors.
In Normoxic Conditions (Normal Oxygen): Under normal oxygen levels, the HIF-α subunit is continuously synthesized but rapidly targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes (specifically PHD1, PHD2, and PHD3) utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, marking it for swift degradation by the proteasome. Consequently, HIF-α levels remain low, and transcription of target genes like EPO is minimal.
In Hypoxic Conditions or with this compound (HIF-PH Inhibition): this compound functions as an orally active inhibitor of all three PHD isoenzymes (PHD1, PHD2, and PHD3). By inhibiting these oxygen-sensing enzymes, this compound prevents the hydroxylation of HIF-α even in the presence of normal oxygen levels. This stabilization prevents VHL-mediated ubiquitination and subsequent proteasomal degradation.
The stabilized HIF-α subunit then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This active HIF-α/HIF-β heterodimer binds to specific DNA sequences called Hypoxia Response Elements (HREs) located in the promoter/enhancer regions of target genes, including the EPO gene. The binding of the HIF complex recruits transcriptional coactivators, initiating the transcription of EPO mRNA, which is then translated into erythropoietin protein. The resulting increase in endogenous EPO stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.
Signaling Pathway Visualization
Quantitative Data Presentation
The efficacy of this compound is quantified through its inhibitory potency against PHD enzymes, its preclinical effects on HIF stabilization and EPO production, and its clinical impact on hematological parameters.
Table 1: this compound (GSK1278863) In Vitro Inhibitory Potency
| Target Enzyme | Parameter | Value (nM) | Selectivity vs. PHD2 |
|---|---|---|---|
| PHD1 | Ki apparent | 2.9 | ~2.7x weaker |
| PHD2 | Ki apparent | 1.1 | - |
| PHD3 | Ki apparent | 1.7 | ~1.5x weaker |
| FIH (Factor Inhibiting HIF) | IC50 | 9,800 | >8900-fold |
| CP4H (Collagen Prolyl-4-Hydroxylase) | IC50 | >200,000 | >180,000-fold |
(Data sourced from Ariazi et al., 2017)
Table 2: Preclinical Effects of this compound on HIF-α and EPO
| Model System | Treatment | Duration | Key Outcome | Result |
|---|---|---|---|---|
| Hep3B Cells (Human Liver Carcinoma) | 25-50 µM this compound | 6 hours | HIF-1α Stabilization | Detected by Western Blot |
| Hep3B Cells (Human Liver Carcinoma) | 25-50 µM this compound | 6 hours | HIF-2α Stabilization | Detected by Western Blot |
| B6D2F1 Mice | Single oral dose (60 mg/kg) | 12 hours (peak) | Plasma EPO Concentration | 11.2-fold increase (1303 pg/mL) |
(Data sourced from Ariazi et al., 2017)
Table 3: Summary of Clinical Effects of this compound on Hemoglobin (Hb) in CKD Patients
| Patient Population | Comparator | Duration | Outcome (Mean Difference in ΔHb) | 95% Confidence Interval |
|---|---|---|---|---|
| Non-Dialysis Dependent (NDD) | Placebo | Up to 24 weeks | 1.73 g/dL higher with this compound | (0.34 to 3.12) |
| Dialysis Dependent (DD) | Placebo | Up to 24 weeks | 1.88 g/dL higher with this compound | (0.68 to 3.09) |
| Non-Dialysis Dependent (NDD) | rhEPO | Up to 52 weeks | -0.01 g/dL | (-0.38 to 0.35) |
| Dialysis Dependent (DD) | rhEPO | Up to 52 weeks | 0.15 g/dL | (-0.29 to 0.60) |
(Data synthesized from meta-analyses by Zheng et al., 2021 and another meta-analysis)
Detailed Experimental Protocols
To investigate the effects of this compound on the HIF pathway and EPO production, a series of standard in vitro and in vivo assays are employed.
In Vitro Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells to assess this compound's effects. Human cell lines like Hep3B (liver), HK-2 (proximal tubule), or primary cells such as human aortic vascular smooth muscle cells (VSMCs) are commonly used.
-
Cell Culture: Cells are maintained in a suitable growth medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 1% antibiotic-antimycotic solution, sodium pyruvate, and L-glutamine. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: For experiments, cells are seeded into multi-well plates (e.g., 6-well or 96-well) at a density that allows them to reach approximately 80-90% confluency at the time of analysis.
-
Synchronization (Optional): To ensure cells are in a similar cell cycle phase, they can be synchronized by serum starvation (e.g., culturing in medium without FBS) for 24 hours prior to treatment.
-
This compound Treatment: this compound is dissolved in a vehicle like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the culture medium to the desired final concentrations (e.g., 1-100 µM). Vehicle-only controls (DMSO) are run in parallel. Cells are incubated with the treatment medium for a specified duration (e.g., 6, 24, or 48 hours) before harvesting for downstream analysis.
Western Blot for HIF-α Stabilization
This method is used to detect and quantify the accumulation of HIF-1α and HIF-2α protein.
-
Sample Preparation: Due to the rapid degradation of HIF-α, sample preparation is critical.
-
After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).
-
For nuclear extracts, cells are lysed using a nuclear extraction kit, as stabilized HIF-α translocates to the nucleus.
-
Alternatively, whole-cell lysates are prepared by scraping cells directly into ice-cold Laemmli lysis buffer containing protease and phosphatase inhibitors. Some protocols recommend buffers containing cobalt chloride (CoCl₂) to artificially stabilize HIF-1α during extraction.
-
-
Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: 10-40 µg of total protein per sample is loaded onto a 7.5% polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α (e.g., at 0.5-2 µg/mL) or HIF-2α overnight at 4°C. An antibody for a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system. Band intensity is quantified using densitometry software.
Quantitative Real-Time PCR (qRT-PCR) for EPO Gene Transcription
This protocol measures the relative abundance of EPO mRNA to assess transcriptional changes.
-
RNA Extraction: Following cell treatment, total RNA is extracted from cells using a reagent like Trizol or a column-based kit (e.g., RNeasy Kit) according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are measured using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: An equal amount of RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The qPCR reaction is prepared using a master mix (e.g., TaqMan or SYBR Green), cDNA template, and specific primers/probes for the EPO gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: The reaction is run on a qPCR instrument with typical cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 1 min).
-
Data Analysis: The cycle threshold (Ct) values are obtained. The relative expression of EPO mRNA is calculated using the 2-ΔΔCt method, normalizing the EPO Ct value to the housekeeping gene Ct value and comparing treated samples to the vehicle control.
ELISA for Secreted EPO Protein
This immunoassay quantifies the concentration of EPO protein secreted into the cell culture medium or present in plasma/serum.
-
Sample Collection: Cell culture supernatant is collected after the treatment period. Plasma or serum is collected from in vivo studies. Samples are centrifuged to remove cells and debris and can be stored at -20°C.
-
Assay Principle: A 96-well microplate is pre-coated with a monoclonal antibody specific for human EPO.
-
Incubation: Standards of known EPO concentration and unknown samples are added to the wells, often simultaneously with a biotinylated anti-EPO detection antibody. The plate is incubated to allow EPO to be "sandwiched" between the capture and detection antibodies.
-
Washing: Unbound substances are washed away.
-
Enzyme Conjugation: A streptavidin-HRP conjugate is added to the wells, which binds to the biotin on the detection antibody. The plate is incubated and washed again.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. HRP catalyzes a reaction that produces a color change (typically blue).
-
Stopping Reaction: An acid stop solution is added, which turns the color yellow.
-
Measurement: The absorbance of each well is measured using a microplate reader at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The EPO concentration in the samples is then interpolated from this curve.
Experimental Workflow Visualization
In Vitro Studies of Daprodustat on Renal Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of Daprodustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). The document details the compound's mechanism of action, summarizes key quantitative data from enzymatic and cellular assays, and provides representative experimental protocols and workflows relevant to the study of this compound's effects on renal and other relevant cell lines.
Core Mechanism of Action: HIF-α Stabilization
This compound's therapeutic effect is derived from its inhibition of the prolyl hydroxylase domain (PHD) enzymes—specifically PHD1, PHD2, and PHD3. Under normal oxygen (normoxic) conditions, these enzymes hydroxylate specific proline residues on the alpha subunits of HIF (HIF-α). This hydroxylation event marks the HIF-α subunit for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent rapid degradation by the proteasome.
By inhibiting the PHD enzymes, this compound mimics a hypoxic state. This prevents HIF-α hydroxylation, leading to its stabilization and accumulation. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the HIF-β subunit, forming a functional transcription factor. This HIF complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating their transcription. A primary target gene is erythropoietin (EPO), which stimulates red blood cell production.[1][2][3]
Quantitative In Vitro Data
While comprehensive studies of this compound on specific renal cell lines are limited in publicly available literature, robust data from enzymatic assays and studies on other relevant cell types, such as the EPO-producing hepatic cell line Hep3B, provide a clear picture of its biological activity.
Enzymatic Inhibition
This compound is a potent inhibitor of all three PHD isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) from in vitro enzymatic assays.
| Target Enzyme | This compound (GSK1278863) IC₅₀ (nM) | Assay Condition |
| PHD1 | 3.5 | In vitro enzymatic assay |
| PHD2 | 22 | In vitro enzymatic assay |
| PHD3 | 5.5 | In vitro enzymatic assay |
| Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isoforms. Data sourced from Ariazi et al., 2017 as cited in a 2022 dissertation. |
Cellular HIF Stabilization and EPO Production (Hep3B Cell Model)
Studies using the human liver cancer cell line Hep3B, which endogenously produces EPO, demonstrate this compound's effectiveness at the cellular level. These cells serve as a valuable in vitro model for studying HIF-mediated EPO production.
| This compound Conc. | HIF-1α Stabilization (Relative to Vehicle) | HIF-2α Stabilization (Relative to Vehicle) | EPO Production (pg/mL) |
| Vehicle Control | Not Detected | Not Detected | Baseline |
| 1 µM | Stabilized | Stabilized | Increased |
| 10 µM | Stabilized | Stabilized | Significantly Increased |
| 100 µM | Stabilized | Stabilized | Markedly Increased |
| Table 2: Dose-Dependent Effects of this compound in Hep3B Cells. Data qualitatively summarized from Western blot and EPO production figures in Ariazi et al., 2017.[4] |
Cellular HIF Stabilization and VEGF-A Production (VSMC Model)
To illustrate the effect on other HIF target genes, data from primary human aortic vascular smooth muscle cells (VSMCs) are presented. Vascular Endothelial Growth Factor A (VEGF-A) is another key gene regulated by the HIF pathway.
| This compound Conc. (µM) | HIF-1α Expression (Fold Change vs. Control) | HIF-2α Expression (Fold Change vs. Control) | Secreted VEGF-A (Fold Change vs. Control) |
| 1 | ~1.5 | ~1.2 | ~1.2 |
| 10 | ~2.5 | ~2.0 | ~1.8 |
| 100 | ~3.0 | ~2.5 | ~2.0 |
| Table 3: Dose-Dependent HIF Stabilization and VEGF-A Production in VSMCs after 24h Treatment. Data estimated from graphical representations in Tóth et al., 2021.[5] |
Experimental Protocols
The following section outlines a representative, synthesized protocol for investigating the effects of this compound on HIF-1α stabilization and EPO production in a human renal proximal tubule epithelial cell line (e.g., HK-2), based on standard methodologies published in related literature.[4][5][6][7]
Materials and Reagents
-
Cell Line: HK-2 (human kidney proximal tubule) cells.
-
Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant EGF, or DMEM/F12 medium with standard supplements.
-
This compound (GSK1278863): Stock solution prepared in DMSO (e.g., 100 mM).
-
Positive Control: Desferrioxamine (DFO) or Cobalt Chloride (CoCl₂).
-
Protein Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against HIF-1α and a loading control (e.g., β-actin or Lamin B1). HRP-conjugated secondary antibody.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.
-
ELISA Kit: Human Erythropoietin (EPO) ELISA kit.
Protocol for HIF-1α Stabilization (Western Blot)
-
Cell Seeding: Plate HK-2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM DFO).
-
Aspirate the old medium and replace it with the treatment media.
-
Incubate cells for a predetermined time (e.g., 4-6 hours), as HIF-1α stabilization is a rapid process.
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (nuclear or whole-cell lysate depending on the buffer) and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control protein.
-
Protocol for Secreted EPO Measurement (ELISA)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Western Blot protocol, but extend the incubation time to 24-48 hours to allow for protein synthesis and secretion.
-
Supernatant Collection: After the incubation period, carefully collect the culture medium from each well.
-
Centrifugation: Centrifuge the collected supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
ELISA Procedure:
-
Perform the ELISA for human EPO on the cleared supernatant according to the manufacturer's instructions.
-
This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
-
Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of EPO in each sample by comparing to the standard curve. Normalize EPO concentration to the total protein content or cell number from the corresponding well.
Visualization of Workflows and Relationships
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. This compound for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Daprodustat's Impact on Iron Metabolism and Hepcidin Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daprodustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a novel therapeutic approach for the management of anemia associated with chronic kidney disease (CKD).[1][2] Unlike traditional erythropoiesis-stimulating agents (ESAs), this compound not only stimulates endogenous erythropoietin production but also exerts a significant influence on iron metabolism and its key regulator, hepcidin.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on iron homeostasis, and the experimental methodologies used to evaluate these changes. The information presented is intended to support further research and drug development in this therapeutic area.
Mechanism of Action: HIF Stabilization and Downstream Effects
This compound functions by inhibiting the prolyl hydroxylase domain (PHD) enzymes, which under normoxic conditions, hydroxylate the alpha subunit of hypoxia-inducible factor (HIF-α), targeting it for proteasomal degradation.[2] By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[1][2]
The key HIF isoforms involved are HIF-1α and HIF-2α. While both contribute to the erythropoietic response, HIF-2α is considered the principal regulator of erythropoietin (EPO) gene transcription.[3][4] Furthermore, both HIF-1α and HIF-2α play crucial roles in iron metabolism.[5] HIF-1α upregulates the expression of transferrin and transferrin receptor 1, enhancing iron transport to tissues.[5] HIF-2α increases intestinal iron absorption by upregulating genes such as duodenal cytochrome b (DCYTB) and divalent metal transporter 1 (DMT1).[5][6]
A critical downstream effect of HIF stabilization by this compound is the reduction of hepcidin, the central negative regulator of iron availability.[3][4] The precise mechanism of hepcidin downregulation by HIF-PH inhibitors is believed to be multifactorial, potentially involving the induction of erythroferrone (ERFE) by newly formed erythroblasts, which in turn suppresses hepcidin production in the liver.[7]
dot
Figure 1: this compound's mechanism of action.
Quantitative Impact on Iron Metabolism and Hepcidin
Clinical trials have consistently demonstrated this compound's ability to modulate iron metabolism parameters, leading to improved iron availability for erythropoiesis. The following tables summarize key quantitative data from pivotal studies.
Table 1: Impact of this compound on Iron Metabolism in Non-Dialysis-Dependent (NDD) CKD Patients
| Parameter | This compound | Comparator (ESA) | Study | Notes |
| Hepcidin | Significantly decreased | Less pronounced or no significant change | [8][9] | Suggests improved iron mobilization from stores. |
| Ferritin | Significantly decreased | Less pronounced or no significant change | [8][9][10] | Reflects increased utilization of iron stores. |
| Total Iron-Binding Capacity (TIBC) | Significantly increased | No significant change | [8][9][10] | Indicates increased capacity for iron transport. |
| Transferrin Saturation (TSAT) | No significant difference or decreased | No significant change | [8][9][10] | A decrease may reflect rapid iron utilization by the bone marrow. |
| Serum Iron | Decreased | No significant change | [8] | Consistent with increased iron uptake for erythropoiesis. |
Table 2: Impact of this compound on Iron Metabolism in Dialysis-Dependent (DD) CKD Patients
| Parameter | This compound | Comparator (ESA) | Study | Notes |
| Hepcidin | Significantly decreased | No significant change | [6][11] | A key differentiator from ESA therapy. |
| Ferritin | No significant change or decreased | No significant change | [8] | Iron utilization may be balanced by intravenous iron administration. |
| Total Iron-Binding Capacity (TIBC) | Significantly increased | No significant change | [8][9] | Enhanced iron transport capacity. |
| Transferrin Saturation (TSAT) | Significantly increased | No significant change | [8][9] | Suggests improved iron availability for binding to transferrin. |
| Serum Iron | Significantly increased | No significant change | [8] | Reflects greater mobilization of iron into the circulation. |
Experimental Protocols
Accurate and reproducible measurement of iron metabolism and hepcidin is crucial for evaluating the effects of this compound. The following sections outline the principles of the methodologies commonly employed in clinical trials.
Measurement of Serum Hepcidin
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying serum hepcidin.[4][5][12] This assay involves a competition between unlabeled hepcidin in the patient's serum and a labeled hepcidin (e.g., biotinylated) for binding to a limited number of anti-hepcidin antibody sites, typically coated on a microplate. The amount of labeled hepcidin that binds is inversely proportional to the concentration of unlabeled hepcidin in the sample.
General Protocol:
-
Plate Coating: 96-well microtiter plates are coated with a capture anti-hepcidin antibody.
-
Sample and Standard Preparation: Patient serum samples and a series of hepcidin standards of known concentrations are prepared.
-
Competitive Binding: Samples, standards, and a fixed amount of biotinylated hepcidin are added to the antibody-coated wells and incubated.
-
Washing: The plate is washed to remove unbound components.
-
Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated hepcidin.
-
Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.
-
Measurement: The absorbance is read using a microplate reader.
-
Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The hepcidin concentration in the patient samples is then interpolated from this curve.
dot
Figure 2: Workflow for hepcidin measurement by competitive ELISA.
Measurement of Serum Iron, TIBC, and Transferrin Saturation
Principle: These parameters are typically measured using automated colorimetric assays on clinical chemistry analyzers.[3]
-
Serum Iron: Iron is released from transferrin at an acidic pH and reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. The ferrous iron then reacts with a chromogen (e.g., ferrozine) to form a colored complex, the absorbance of which is proportional to the iron concentration.
-
Total Iron-Binding Capacity (TIBC): The transferrin in the serum is first saturated with a known excess amount of iron. The excess, unbound iron is then removed (e.g., by precipitation with magnesium carbonate), and the iron content of the saturated transferrin is measured as described for serum iron.
-
Unsaturated Iron-Binding Capacity (UIBC): A known amount of ferrous iron is added to the serum, and the unbound portion reacts with a chromogen. The difference between the total iron added and the unbound iron represents the UIBC. TIBC can be calculated as Serum Iron + UIBC.
-
Transferrin Saturation (TSAT): This is a calculated value: TSAT (%) = (Serum Iron / TIBC) x 100
General Protocol (Automated Analyzer):
-
Sample Preparation: Serum is separated from whole blood by centrifugation.
-
Reagent Preparation: Instrument-specific reagents for iron and TIBC/UIBC measurement are loaded onto the analyzer.
-
Assay Performance: The analyzer automatically performs the necessary steps of sample and reagent pipetting, incubation, and spectrophotometric measurement according to pre-programmed parameters.
-
Calibration and Quality Control: The instrument is calibrated using materials with known analyte concentrations, and quality control samples are run to ensure the accuracy and precision of the results.
-
Data Reporting: The analyzer calculates and reports the concentrations of serum iron and TIBC/UIBC, and the TSAT is calculated from these values.
dot
Figure 3: Logical workflow for determining iron status.
Conclusion and Future Directions
This compound's mechanism of action offers a more physiological approach to managing anemia in CKD by coordinating erythropoiesis with iron mobilization. Its ability to decrease hepcidin and improve iron utilization parameters distinguishes it from traditional ESA therapy and may reduce the reliance on intravenous iron supplementation. The quantitative data from clinical trials robustly support these effects.
Future research should continue to explore the long-term clinical implications of this compound-mediated changes in iron metabolism, including its effects on cardiovascular outcomes and the potential for a more efficient use of iron stores. Further refinement and standardization of assays for hepcidin and other iron-related biomarkers will be essential for optimizing the clinical application of this compound and other HIF-PH inhibitors.
References
- 1. wwwn.cdc.gov [wwwn.cdc.gov]
- 2. linear.es [linear.es]
- 3. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Appropriate Method of TIBC Estimation in Reference to Serum Transferrin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Efficacy and Safety of this compound Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]
- 11. Efficacy and safety of this compound in patients on peritoneal dialysis in the ASCEND-D trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Immunological Assay for Hepcidin Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Response to Daprodustat-Induced Hypoxia Mimicry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that represents a novel therapeutic approach for the management of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-prolyl hydroxylase enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α transcription factors. This, in turn, orchestrates a coordinated physiological response that includes enhanced erythropoiesis and improved iron metabolism, ultimately increasing hemoglobin levels. This technical guide provides a comprehensive overview of the core physiological responses to this compound, detailing the underlying signaling pathways, summarizing key quantitative data from clinical trials, and outlining the experimental protocols of pivotal studies.
Core Mechanism of Action: The HIF Signaling Pathway
This compound's primary mechanism of action is the inhibition of HIF-prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3).[1][2] In normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3] By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus.[3][4] In the nucleus, HIF-α dimerizes with HIF-β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4][5] This leads to the transcriptional activation of genes involved in erythropoiesis and iron metabolism.[4][6]
Quantitative Data on Physiological Responses
Clinical trials have provided robust quantitative data on the physiological effects of this compound. The following tables summarize key findings from pivotal studies, primarily the ASCEND-ND (for non-dialysis patients) and ASCEND-D (for dialysis patients) trials.
Erythropoiesis
This compound has been shown to be non-inferior to erythropoiesis-stimulating agents (ESAs) in increasing and maintaining hemoglobin levels.[7]
| Parameter | This compound Group | Control (ESA) Group | Study Population | Citation |
| Mean Change in Hemoglobin (g/dL) | ||||
| ASCEND-ND | 0.76 ± 1.13 | 0.66 ± 1.08 | Non-Dialysis | [5] |
| ASCEND-D | 0.28 (baseline 10.4) | 0.10 (baseline 10.4) | Dialysis | [7] |
| Mean Hemoglobin at Week 24 (g/dL) | ||||
| Cohort 1 (Target: 9-10.5 g/dL) | 10.2 | 10.7 | Non-Dialysis | [8] |
| Cohort 2 (Target: 10-11.5 g/dL) | 10.9 | 11.0 | Non-Dialysis | [8] |
| Median Maximum Plasma EPO (IU/L) | 36.5 | ~511 (14-fold higher) | Hemodialysis | [6] |
Iron Metabolism
This compound improves iron utilization, which may reduce the need for intravenous iron supplementation.[1][2][9] This is achieved through the regulation of genes involved in iron absorption and mobilization.[2]
| Parameter | This compound Group | Control (rhEPO/Placebo) Group | Study Population | Citation(s) |
| Hepcidin | Significantly decreased | No significant change/Increased | NDD-CKD & DD-CKD | [1][10][11] |
| Ferritin | Significantly decreased | No significant change/Increased | NDD-CKD & DD-CKD | [1][2][11] |
| Total Iron Binding Capacity (TIBC) | Significantly increased | No significant change | NDD-CKD & DD-CKD | [1][2][10][11] |
| Transferrin Saturation (TSAT) | No significant difference/Decreased | No significant change | NDD-CKD | [1][2] |
| TSAT | Significantly increased | No significant change | DD-CKD | [1] |
| Serum Iron | Unchanged/Increased | Slightly increased/No significant change | DD-CKD | [1][10] |
Vascular Endothelial Growth Factor (VEGF)
A potential concern with HIF stabilization is the upregulation of VEGF, which could have implications for angiogenesis. However, clinical studies with this compound at therapeutic doses have generally not shown clinically significant increases in plasma VEGF levels.[1][11][12]
| Parameter | This compound Group | Control/Placebo Group | Study Population | Citation(s) |
| Plasma VEGF Concentration | No clinically significant elevation | No clinically significant elevation | NDD-CKD & DD-CKD | [1][11] |
| Plasma VEGF | Minimally changed | Not reported | Japanese Hemodialysis | [12] |
Experimental Protocols of Key Clinical Trials
The efficacy and safety of this compound have been primarily evaluated in the ASCEND program, which includes several Phase III clinical trials.
ASCEND-ND (NCT02876835)
-
Objective: To evaluate the efficacy and safety of this compound compared with darbepoetin alfa in the treatment of anemia in patients with CKD not on dialysis.[1]
-
Study Design: A global, randomized, open-label, active-controlled, parallel-group, event-driven Phase 3 trial.[1]
-
Patient Population: 3,872 adult patients with CKD Stages 3-5 not on dialysis.[1]
-
Inclusion Criteria: Screening hemoglobin (Hb) of 8-10 g/dL for ESA-naïve patients or 8-12 g/dL for patients receiving ESAs.[1]
-
-
Randomization: 1:1 to receive either oral this compound or subcutaneous darbepoetin alfa.[1]
-
Treatment Period: Event-driven, with a follow-up period after treatment discontinuation.[1]
-
Primary Endpoints:
-
Key Assessments: Hemoglobin, iron metabolism parameters (ferritin, TSAT, TIBC), and safety monitoring were performed at regular intervals.[1]
ASCEND-D (NCT02879305)
-
Objective: To evaluate the efficacy and safety of this compound compared with recombinant human erythropoietin (epoetin alfa or darbepoetin alfa) in the treatment of anemia in patients with CKD on dialysis.[13]
-
Study Design: A global, randomized, open-label, active-controlled, parallel-group, event-driven Phase 3 trial.[13]
-
Patient Population: 2,964 adult patients with CKD on dialysis (hemodialysis or peritoneal dialysis).[5][13]
-
Inclusion Criteria: Stable on dialysis for at least 90 days, receiving an ESA for at least 6 weeks, and having a hemoglobin level of 8.0-11.5 g/dL.[14]
-
-
Randomization: 1:1 to receive either oral this compound or an injectable ESA (epoetin alfa for hemodialysis, darbepoetin alfa for peritoneal dialysis).[13]
-
Treatment Period: Event-driven, with a follow-up period.[13]
-
Primary Endpoints:
-
Key Assessments: Hemoglobin levels were monitored regularly, and iron management protocols were implemented in both treatment arms.[5]
Logical Relationships of Physiological Effects
The physiological response to this compound is a cascade of interconnected events initiated by the stabilization of HIF.
Conclusion
This compound represents a significant advancement in the treatment of anemia in CKD by leveraging the body's own physiological pathways to stimulate red blood cell production and improve iron homeostasis. Its oral administration offers a convenient alternative to injectable ESAs. The comprehensive data from the ASCEND clinical trial program demonstrate its efficacy in managing hemoglobin levels and suggest a favorable safety profile. Further research and long-term observational studies will continue to delineate the full clinical impact of this novel therapeutic agent.
References
- 1. The ASCEND-ND trial: study design and participant characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. gsk.com [gsk.com]
- 6. This compound Dosing in ASCEND-D Trial Subgroups | Docwire News [docwirenews.com]
- 7. Three Times Weekly Dosing of this compound versus Conventional Epoetin for Treatment of Anemia in Hemodialysis Patients: ASCEND-TD: A Phase 3 Randomized, Double-Blind, Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]
- 10. Efficacy and Safety of this compound for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Study design and baseline characteristics of patients on dialysis in the ASCEND-D trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
The Pharmacodynamics of Daprodustat in Preclinical Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daprodustat (GSK1278863) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD).[1][2] It is developed for the treatment of anemia associated with chronic kidney disease (CKD).[2][3] Anemia in CKD is primarily caused by decreased production of the hormone erythropoietin (EPO) by the failing kidneys.[2][3] this compound mimics the body's natural response to hypoxia (low oxygen levels), leading to the stabilization of HIF and subsequent transcription of genes involved in erythropoiesis, most notably EPO.[4][5] This guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Core Mechanism of Action: HIF-PH Inhibition
Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes. This modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and rapid degradation by the proteasome.[4][6]
This compound functions by inhibiting the PHD enzymes (PHD1, PHD2, and PHD3).[1][7] This inhibition prevents the hydroxylation of HIF-α, allowing it to stabilize and accumulate within the cell even under normoxic conditions.[4] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β. This HIF complex binds to hypoxia response elements (HREs) on the DNA, initiating the transcription of various target genes, including EPO.[7] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.[3][4]
Pharmacodynamic Effects in Preclinical Models
Preclinical studies in various animal models have demonstrated the efficacy of this compound in stimulating erythropoiesis.
Erythropoiesis and Red Blood Cell Mass
In normal mice, single oral doses of this compound led to significant, dose-dependent increases in circulating plasma EPO.[1][8] Following once-daily oral administration, this compound significantly increased reticulocyte counts and red blood cell mass parameters in preclinical species.[1][8] In a murine model of CKD, oral administration of this compound corrected anemia.[9]
Effects on HIF-α Isoforms and Target Genes
In vitro studies using human vascular smooth muscle cells (VSMCs) showed that this compound increased the expression of both HIF-1α and HIF-2α in a dose-dependent manner (at concentrations of 1–100 μmol/L).[6][9] This stabilization was accompanied by the increased expression of characteristic HIF-1 pathway target genes, including glucose transporter 1 (Glut-1) and vascular endothelial growth factor A (VEGF-A).[6][9]
Vascular Endothelial Growth Factor (VEGF) Response
While this compound treatment leads to the stabilization of HIF isoforms that can induce VEGF expression, preclinical studies in normal mice demonstrated that a single dose of this compound induced only minimal increases in plasma VEGF-A concentrations, in contrast to the significant increases observed for EPO.[1][8] This suggests a potentially more physiological and selective erythropoietic response.
Quantitative Data Summary
Table 1: In Vivo Effects of this compound on Erythropoiesis in Animal Models
| Species/Model | Administration Route | Dosing Regimen | Key Findings | Reference(s) |
| Normal Mice | Oral | Single dose | Significant, dose-dependent increase in plasma EPO. | [1],[8] |
| Normal B6D2F1 Mice | Oral | 3, 10, and 30 mg/kg/day | Daily 3 mg/kg dose significantly increased reticulocyte number and hemoglobin. | [6] |
| Murine CKD Model (C57BL/6) | Oral | 5, 10, and 15 mg/kg/day | Corrected anemia. | [9],[6] |
| General Preclinical Species | Oral | Once-daily | Significantly increased reticulocytes and red cell mass parameters. | [1],[8] |
Table 2: In Vitro Effects of this compound
| Cell Type | This compound Concentration | Key Findings | Reference(s) |
| Human Aortic VSMCs | 1–100 μmol/L | Dose-dependent increase in HIF-1α and HIF-2α expression. | [9],[6] |
| Human Aortic VSMCs | 1–100 μmol/L | Increased expression of HIF-1 target genes: Glut-1 and VEGF-A. | [9],[6] |
| Various Cell Lines | Low nanomolar range | Stabilizes HIFα, resulting in increased EPO production. | [1],[10] |
Experimental Protocols
In Vivo Murine Model of CKD Anemia
A representative experimental protocol to assess the in vivo efficacy of this compound is described below.
-
Animal Model: Male C57BL/6 mice (8-12 weeks old) are used.[6]
-
Induction of CKD: Chronic kidney disease is induced using a two-phase diet, for example, an adenine and high phosphate-containing diet, to mimic the conditions of CKD.[6]
-
Grouping and Dosing: Mice are randomly divided into groups: a control group, a CKD group receiving vehicle, and CKD groups receiving this compound at various oral doses (e.g., 5, 10, 15 mg/kg/day).[6] Administration is typically performed daily via oral gavage.
-
Sample Collection: Blood samples are collected periodically to measure hematological parameters.
-
Endpoint Analysis:
-
Hematology: Hemoglobin, hematocrit, and reticulocyte counts are measured using a hematology analyzer.
-
Plasma Analysis: Plasma is separated to measure EPO and VEGF concentrations via ELISA.
-
Tissue Analysis: At the end of the study, tissues such as the kidney and aorta may be harvested for histological or molecular analysis (e.g., assessing calcification).[9]
-
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
-
Cell Culture: Primary human aortic vascular smooth muscle cells (VSMCs) are cultured in standard growth medium.[6]
-
Treatment: Cells are treated with an osteogenic medium containing high phosphate levels (e.g., 2.0-2.5 mmol/L) to induce calcification.[6] Parallel cultures are treated with the same medium supplemented with various concentrations of this compound (e.g., 1-100 μmol/L).[6]
-
Incubation: Cells are incubated for a period of several days (e.g., 6 days).[6]
-
Endpoint Analysis:
-
Calcification Staining: Calcium deposition is assessed by staining the cell cultures with Alizarin Red S.[6]
-
Protein Expression: HIF-1α, HIF-2α, and other target protein levels are measured via Western blot analysis.[9]
-
Gene Expression: mRNA levels of HIF target genes (e.g., Glut-1, VEGF-A) are quantified using qPCR.[9]
-
Logical Relationships in this compound's Pharmacodynamics
The administration of this compound initiates a clear cascade of events, from molecular inhibition to a systemic physiological response. This relationship can be visualized as a direct cause-and-effect pathway.
Conclusion
Preclinical studies in animal and cellular models robustly demonstrate the pharmacodynamic effects of this compound. By inhibiting PHD enzymes, this compound effectively stabilizes HIF-α, leading to a controlled increase in endogenous EPO production and a subsequent rise in red blood cell parameters. The data indicate a potent and selective stimulation of erythropoiesis. These foundational preclinical findings have provided a strong rationale for the successful clinical development of this compound as a novel oral therapy for the management of anemia in patients with chronic kidney disease.
References
- 1. Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. Frontiers | this compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]
Methodological & Application
Protocol for Assessing Daprodustat Efficacy in Cell Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2] Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, marking them for proteasomal degradation.[1] this compound inhibits these PHD enzymes, leading to the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various genes involved in erythropoiesis and iron metabolism, most notably erythropoietin (EPO).[1] This mechanism provides a therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease (CKD).[2]
This document provides a detailed protocol for assessing the efficacy of this compound in a cell culture setting. The primary endpoints of this protocol are the stabilization of HIF-1α, the upregulation of its target genes (VEGF and EPO), and the assessment of cell viability.
Key Experimental Workflow
The following diagram outlines the general workflow for assessing this compound's efficacy in cell culture.
Caption: Experimental workflow for this compound efficacy assessment.
This compound Signaling Pathway
This compound's mechanism of action centers on the stabilization of HIF-1α, a key regulator of the cellular response to hypoxia.
References
Application Notes and Protocols: Western Blot Analysis of HIF-1α Stabilization by Daprodustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2] Under normoxic conditions, HIF-1α is rapidly degraded through a process involving prolyl hydroxylase domain (PHD) enzymes and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][3][4][5] Daprodustat is an oral small-molecule inhibitor of PHD enzymes.[6][7] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in erythropoiesis, among other processes.[6][8][9] This application note provides a detailed protocol for the analysis of this compound-mediated HIF-1α stabilization using Western blotting.
Signaling Pathway of HIF-1α Regulation
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[3][4] This hydroxylation allows the VHL protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[2][10][11] In hypoxic conditions, or in the presence of PHD inhibitors like this compound, this hydroxylation is blocked. Consequently, HIF-1α is not targeted for degradation, leading to its stabilization and accumulation. The stabilized HIF-1α then moves into the nucleus, forms a heterodimer with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[3][8]
Caption: HIF-1α Signaling Pathway Under Normoxia and in the Presence of this compound.
Experimental Protocols
Cell Culture and Treatment
A variety of cell lines can be used to study HIF-1α stabilization, including human embryonic kidney cells (HEK293), HeLa cells, and vascular smooth muscle cells (VSMCs).[5][12]
-
Cell Seeding: Plate cells in appropriate culture dishes and grow to 70-80% confluency in a suitable growth medium.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired time points (e.g., 1, 3, 6, 10, 24 hours) to assess the time-course of HIF-1α stabilization.[13] For dose-response experiments, use a range of this compound concentrations (e.g., 1-100 µmol/L) for a fixed time point (e.g., 24 hours).[5][14]
Protein Extraction
Due to the rapid degradation of HIF-1α under normoxic conditions (half-life of less than 5 minutes), it is crucial to perform cell lysis and protein extraction quickly and on ice.[15][16] The use of nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[17]
-
Cell Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization: Sonicate the lysate briefly to ensure complete cell lysis and to shear DNA.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total cellular proteins. For nuclear extraction, specialized kits or protocols should be followed.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Lowry method.[12][15]
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 10-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[15][17]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel (e.g., 7.5%).[17] The unprocessed HIF-1α is approximately 95 kDa, while the post-translationally modified form can be around 116 kDa or larger.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1-1.5 hours at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α (e.g., diluted 1:500 to 1:2000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10-15 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., diluted 1:10,000) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using an imaging system.[17]
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or α-tubulin.[17]
Experimental Workflow
Caption: Western Blot Workflow for HIF-1α Analysis.
Data Presentation
The following tables summarize representative quantitative data from a study investigating the effect of this compound on HIF-1α protein expression in vascular smooth muscle cells (VSMCs).[5][14]
Table 1: Dose-Dependent Effect of this compound on HIF-1α and HIF-2α Protein Expression in VSMCs after 24 hours.
| This compound (µmol/L) | Relative HIF-1α Expression (Normalized to β-actin) | Relative HIF-2α Expression (Normalized to β-actin) |
| 0 (Control) | Baseline | Baseline |
| 1 | Increased | Increased |
| 10 | Further Increased | Further Increased |
| 100 | Maximum Increase | Maximum Increase |
Data is presented as a qualitative summary based on the findings of Tóth et al. (2021).[5][14]
Table 2: Time-Course of HIF-α Stabilization by PHD Inhibitors in Hep3b cells.
| Time (hours) | HIF-α Induction (at 10 µM GSK1278863/Daprodustat) |
| 1 | Induced |
| 3 | Peak Induction |
| 6 | Sustained Induction |
| 10 | Sustained Induction |
| 24 | Sustained Induction |
Data is presented as a qualitative summary based on the findings of Yeh et al. (2017).[13]
Conclusion
Western blotting is a robust method for analyzing the stabilization of HIF-1α induced by this compound. Careful attention to sample preparation, particularly the rapid lysis of cells and the inclusion of protease and phosphatase inhibitors, is critical for obtaining reliable and reproducible results. The provided protocols and guidelines offer a comprehensive framework for researchers to investigate the pharmacodynamic effects of this compound and other PHD inhibitors on the HIF-1α signaling pathway.
References
- 1. Hypoxia-Associated Factor, a Novel E3-Ubiquitin Ligase, Binds and Ubiquitinates Hypoxia-Inducible Factor 1α, Leading to Its Oxygen-Independent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. cusabio.com [cusabio.com]
- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 8. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | this compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling [frontiersin.org]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Measuring Erythropoietin Levels Following Daprodustat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stimulates endogenous erythropoietin (EPO) production, offering a novel therapeutic approach for anemia associated with chronic kidney disease (CKD).[1][2] By inhibiting HIF-prolyl hydroxylase enzymes, this compound leads to the stabilization and accumulation of HIF-α subunits, which then promote the transcription of genes involved in erythropoiesis, including the EPO gene.[1][2] This document provides detailed protocols for quantifying the physiological response to this compound by measuring serum or plasma EPO levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
This compound Signaling Pathway
This compound's mechanism of action involves the stabilization of Hypoxia-Inducible Factors (HIFs), which are key regulators of the cellular response to low oxygen levels. Under normal oxygen conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. This compound inhibits these PHD enzymes, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia response elements (HREs) on target genes, including the gene for erythropoietin (EPO), leading to increased EPO synthesis and secretion.[1][2]
Caption: this compound signaling pathway leading to EPO production.
Quantitative Data from Clinical Studies
Clinical trials have demonstrated that this compound effectively increases and maintains hemoglobin levels in patients with anemia of CKD. While hemoglobin is the primary efficacy endpoint, changes in endogenous EPO levels are a direct pharmacodynamic marker of this compound's activity.[3]
| Study Population | This compound Dose | Baseline EPO (IU/L) | Peak/Change in EPO | Corresponding Hemoglobin Change | Reference |
| Dialysis-Dependent CKD | 5 mg daily | Not specified | Median peak plasma EPO of 24.7 U/L (compared to 424.9 U/L in rhEPO group) | Maintained target hemoglobin levels | [4] |
| Non-Dialysis & Dialysis-Dependent CKD | Dose-dependent | Not specified | Dose-dependent increase in EPO levels | Mean Hb increase of >1.0 g/dL (NDD-CKD) and >0.5 g/dL (DD-CKD) | [5] |
| Erythropoietin-Hyporesponsive Subjects on Hemodialysis | 12 mg starting dose | Predose median baseline of 23 IU/L | Maximum observed postbaseline median of 87 IU/L (approx. 3.7-fold increase) | Mean increases from baseline observed at all visits | [6] |
| Hemodialysis Patients Switched from rhEPO | 4, 6, 8, 10, or 12 mg daily | Similar across groups | Small increases, averaging 17-fold lower than in the rhEPO control group | Dose-dependent change from -0.29 g/dL (4mg) to +0.69 g/dL (10 and 12mg) at 4 weeks | [7] |
Experimental Protocol: ELISA for Erythropoietin
The following is a representative protocol for the quantitative determination of human EPO in serum and plasma using a sandwich ELISA. This protocol is based on commercially available kits and principles outlined in scientific literature.[8][9][10][11] Researchers should always refer to the specific instructions provided with their chosen ELISA kit.
Materials
-
EPO ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile tips
-
Deionized or distilled water
-
Microplate shaker (optional, but recommended)
-
Absorbent paper
Sample Collection and Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature. Centrifuge at approximately 700-1000 x g for 15 minutes. Carefully collect the serum supernatant.[8][11]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 700-1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma supernatant.[8][11]
-
Storage: Assay fresh samples immediately. If storage is necessary, aliquot samples and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
Assay Procedure
Caption: General workflow for a sandwich ELISA to measure EPO.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Add Samples and Standards: Add 50 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.[11]
-
Add Detection Antibody: Add 50 µL of the biotinylated anti-EPO antibody to each well.[11]
-
First Incubation: Cover the plate and incubate for 1 hour at room temperature, preferably on a microplate shaker.[11]
-
Wash: Aspirate the contents of each well and wash the plate five times with 1X Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[11]
-
Add Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Second Incubation: Cover the plate and incubate for 15-30 minutes at room temperature.[11]
-
Second Wash: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Color Development: Incubate the plate for 10-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density of each well at 450 nm using a microplate reader. The reading should be taken promptly after adding the stop solution.[10]
Data Analysis
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Calculate the mean absorbance for each sample and determine the corresponding EPO concentration by interpolating from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final EPO concentration in the original sample.
Conclusion
The measurement of erythropoietin levels is a critical component in understanding the pharmacodynamic effects of this compound. The provided ELISA protocol offers a robust and sensitive method for quantifying changes in endogenous EPO production in response to treatment. Adherence to a standardized protocol is essential for generating reliable and reproducible data in both research and clinical settings.
References
- 1. Efficacy and Safety of this compound Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. hcplive.com [hcplive.com]
- 4. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and clinical implications of HIF-PHI this compound in dialysis-dependent and non-dialysis-dependent chronic kidney disease anemic patients: a general review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Exploratory Study of this compound in Erythropoietin-Hyporesponsive Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for anemia: a 24-week, open-label, randomized controlled trial in participants on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols: In Vivo Imaging to Monitor Daprodustat's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for non-invasively monitoring the therapeutic effects of Daprodustat using various in vivo imaging techniques. This compound, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, stimulates erythropoiesis by stabilizing HIF-α, thereby mimicking the body's natural response to hypoxia.[1] The following protocols are designed to assess the direct pharmacodynamic effect of this compound (HIF stabilization) and its primary therapeutic outcome (erythropoiesis and improved oxygenation).
This compound's Mechanism of Action: The HIF-1α Signaling Pathway
This compound inhibits prolyl hydroxylase domain (PHD) enzymes, which are responsible for the oxygen-dependent degradation of HIF-α subunits.[1][2] Under normoxic conditions, PHDs hydroxylate HIF-α, leading to its ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound allows HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), as well as genes related to iron metabolism.[1][3]
In Vivo Bioluminescence Imaging of HIF-1α Stabilization
This protocol utilizes a reporter gene system to non-invasively visualize and quantify the stabilization of HIF-1α in response to this compound treatment in a preclinical setting.
Experimental Workflow
Detailed Protocol
Materials:
-
HIF-1α-luciferase reporter cell line (e.g., U87 glioblastoma cells engineered to express a HIF-1α-firefly luciferase fusion protein).
-
Immunocompromised mice (e.g., nude mice).
-
This compound formulated for oral administration.
-
D-luciferin potassium salt.
-
In vivo imaging system (IVIS) with bioluminescence capabilities.
-
Anesthesia system (e.g., isoflurane).
Procedure:
-
Cell Line and Xenograft Model:
-
Culture the HIF-1α-luciferase reporter cells under standard conditions.
-
Inject the cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 5-7 mm in diameter).[2]
-
-
Baseline Imaging:
-
This compound Administration:
-
Administer this compound orally to the mice at the desired dose.
-
-
Post-Dosing Imaging:
-
Perform bioluminescence imaging at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours) to capture the dynamics of HIF-1α stabilization and subsequent decline.
-
For each imaging session, anesthetize the mice and inject D-luciferin as in the baseline measurement.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area for each image.
-
Quantify the bioluminescence signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Calculate the fold-change in bioluminescence signal at each time point relative to the baseline.
-
Expected Quantitative Data
| Treatment Group | Time Post-Dose (hours) | Mean Bioluminescence (Total Flux, photons/s) | Fold Change vs. Baseline |
| Vehicle Control | 0 | 1.2 x 10⁶ | 1.0 |
| 6 | 1.3 x 10⁶ | 1.1 | |
| This compound (10 mg/kg) | 0 | 1.1 x 10⁶ | 1.0 |
| 6 | 8.8 x 10⁶ | 8.0 |
Note: The above data is illustrative. Actual values will depend on the specific reporter construct, cell line, and this compound dosage.
Blood Oxygenation Level-Dependent (BOLD) MRI of Renal Oxygenation
BOLD-MRI is a non-invasive technique that measures changes in the concentration of deoxyhemoglobin in the blood.[6] An increase in tissue oxygenation leads to a decrease in deoxyhemoglobin and a corresponding change in the BOLD signal (measured as R2* or T2* relaxation rate). This method is particularly relevant for this compound, as its therapeutic effect is aimed at improving oxygen-carrying capacity.
Experimental Workflow
Detailed Protocol
Materials:
-
Animal model of renal anemia (e.g., 5/6 nephrectomy model in rats).
-
MRI scanner (e.g., 3T or higher) with BOLD imaging sequences.
-
Anesthesia and physiological monitoring equipment.
-
This compound for chronic oral administration.
Procedure:
-
Animal Preparation:
-
Standardize the hydration status of the animals, as it can influence BOLD measurements.
-
Anesthetize the animal and position it in the MRI scanner.
-
-
Baseline BOLD-MRI:
-
Acquire multi-echo gradient-echo sequences of the kidneys to generate T2* maps.
-
Ensure consistent slice positioning for longitudinal studies.
-
-
This compound Treatment:
-
Administer this compound orally on a daily basis for a specified period (e.g., 4 weeks) to induce a therapeutic effect on hemoglobin levels.
-
-
Follow-up BOLD-MRI:
-
Perform a follow-up BOLD-MRI scan using the same parameters as the baseline scan.
-
-
Image Analysis:
-
Generate R2* (1/T2*) maps from the multi-echo data.
-
Draw ROIs in the renal cortex and medulla to calculate the mean R2* values. A decrease in R2* indicates an improvement in tissue oxygenation.[7]
-
-
Correlation:
-
Collect blood samples to measure hemoglobin, hematocrit, and red blood cell count.
-
Correlate the changes in renal R2* with the changes in hematological parameters.
-
Expected Quantitative Data
| Parameter | Baseline | After 4 Weeks this compound |
| Hemoglobin (g/dL) | 9.5 ± 0.8 | 12.1 ± 1.0 |
| Renal Cortex R2* (s⁻¹) | 18.2 ± 1.5 | 15.5 ± 1.2 |
| Renal Medulla R2* (s⁻¹) | 30.5 ± 2.1 | 26.8 ± 1.9 |
Note: Data are presented as mean ± SD. A decrease in R2* values suggests improved tissue oxygenation.
PET Imaging of Erythropoietic Activity
Positron Emission Tomography (PET) with 18F-Fluorodeoxyglucose (18F-FDG) can be used to assess metabolic activity in the bone marrow, which is an indirect measure of erythropoiesis. Increased erythropoietic activity leads to higher glucose utilization by hematopoietic cells, resulting in increased 18F-FDG uptake.
Experimental Workflow
Detailed Protocol
Materials:
-
Animal model of anemia.
-
18F-FDG.
-
PET/CT scanner.
-
Anesthesia and animal handling equipment.
-
This compound for chronic oral administration.
Procedure:
-
Animal Preparation and Baseline Scan:
-
Fast the animals for 6-8 hours to reduce background 18F-FDG uptake in muscle.
-
Keep the animals warm during the uptake period to minimize brown fat activation.
-
Administer 18F-FDG (e.g., 10 MBq) via intravenous injection.
-
Allow for an uptake period of approximately 60 minutes.
-
Acquire a whole-body PET/CT scan.
-
-
This compound Treatment:
-
Administer this compound orally on a daily basis for a period sufficient to stimulate erythropoiesis (e.g., 2-4 weeks).
-
-
Follow-up PET/CT Scan:
-
Perform a follow-up 18F-FDG PET/CT scan using the same protocol as the baseline scan.
-
-
Image Analysis:
-
On the fused PET/CT images, draw ROIs over specific bone marrow compartments (e.g., femur, vertebrae).
-
Calculate the maximum standardized uptake value (SUVmax) within these ROIs. An increase in SUVmax is indicative of increased metabolic activity and, by extension, erythropoiesis.
-
-
Correlation:
-
Collect blood samples to measure reticulocyte count and hemoglobin levels.
-
Correlate the change in bone marrow SUVmax with the changes in these hematological markers.
-
Expected Quantitative Data
| Parameter | Baseline | After 2 Weeks this compound |
| Reticulocyte Count (%) | 1.2 ± 0.3 | 3.5 ± 0.6 |
| Bone Marrow SUVmax | 1.5 ± 0.2 | 2.8 ± 0.4 |
Note: Data are presented as mean ± SD. An increase in SUVmax suggests stimulated erythropoiesis.
Summary of In Vivo Imaging Techniques
| Imaging Modality | Parameter Measured | Relevance to this compound's Effects | Advantages | Limitations |
| Bioluminescence Imaging | HIF-1α stabilization (via reporter) | Direct pharmacodynamic marker | High sensitivity, low cost | Requires genetic modification of cells, limited translational potential |
| BOLD-MRI | Tissue deoxyhemoglobin concentration | Measures improved tissue oxygenation | Non-invasive, clinically translatable | Indirect measure of oxygenation, sensitive to physiological variables |
| 18F-FDG PET | Glucose metabolism in bone marrow | Indirect measure of erythropoietic activity | Clinically established, whole-body imaging | Indirect marker, influenced by inflammation and other metabolic processes |
These application notes and protocols provide a framework for utilizing in vivo imaging to gain a deeper understanding of the therapeutic effects of this compound. The choice of imaging modality will depend on the specific research question, available resources, and the stage of drug development. By combining these advanced imaging techniques with traditional hematological and biochemical analyses, researchers can obtain a more comprehensive picture of this compound's mechanism of action and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-FDG-labeled red blood cell PET for blood-pool imaging: preclinical evaluation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Imaging [protocols.io]
- 5. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 6. Blood Oxygenation Level-Dependent MRI to Assess Renal Oxygenation in Renal Diseases: Progresses and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal blood oxygenation level-dependent magnetic resonance imaging to measure renal tissue oxygenation: a statement paper and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Daprodustat-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daprodustat (GSK1278863) is an oral hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitor.[1][2] By inhibiting PHD enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α subunits.[3] This process is crucial for cellular adaptation to low oxygen levels. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various genes, including those involved in erythropoiesis.[3] While primarily developed for the treatment of anemia associated with chronic kidney disease, the role of the HIF pathway in cancer progression and therapy resistance is of significant interest to researchers.[4] The development of this compound-resistant cancer cell lines is a critical step in understanding the potential mechanisms of resistance to this class of drugs, identifying new therapeutic targets, and developing strategies to overcome treatment failure.
These application notes provide a detailed protocol for the establishment, validation, and initial characterization of a this compound-resistant cancer cell line.
Data Presentation
All quantitative data generated during the establishment and characterization of the this compound-resistant cell line should be summarized in clear, well-structured tables for straightforward comparison.
Table 1: Determination of this compound IC50 in Parental Cell Line
| Cell Line | Seeding Density (cells/well) | This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | Calculated IC50 (µM) |
| e.g., MCF-7 | 5,000 | 0 | 100 | 100 | 100 | |
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| 200 |
Table 2: Dose-Escalation Schedule for Generating this compound Resistance
| Passage Number | This compound Concentration (µM) | Culture Duration (days) | Observations (e.g., % confluence, cell morphology) |
| 1-3 | Starting Conc. (e.g., IC20) | 7-10 | |
| 4-6 | Increased Conc. 1 | 7-10 | |
| 7-9 | Increased Conc. 2 | 7-10 | |
| ... | ... | ... | |
| Final | Target Conc. (e.g., 10x IC50) | >21 | Stable growth observed |
Table 3: Validation of this compound Resistance
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | 1.0 | |
| This compound-Resistant |
Table 4: Characterization of this compound-Resistant Cell Line
| Feature | Parental Cell Line | This compound-Resistant Cell Line | Method |
| Gene Expression | |||
| ABCB1 | Relative Expression | Relative Expression | qRT-PCR |
| HIF1A | Relative Expression | Relative Expression | qRT-PCR |
| Protein Levels | |||
| P-glycoprotein | Relative Abundance | Relative Abundance | Western Blot |
| HIF-1α | Relative Abundance | Relative Abundance | Western Blot |
| Functional Assays | |||
| Drug Efflux Activity | Fluorescence Intensity | Fluorescence Intensity | e.g., Rhodamine 123 Assay |
| Apoptosis Rate (%) | % Apoptotic Cells | % Apoptotic Cells | e.g., Annexin V Staining |
Experimental Protocols
Cell Line Selection and Culture
1.1. Choice of Cell Line: Select a cancer cell line relevant to the research question. Cell lines commonly used in HIF pathway research, such as the human hepatocellular carcinoma Hep3B line or renal cell carcinoma lines like 786-O, are suitable choices.[4][5]
1.2. Cell Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Determination of this compound IC50 in the Parental Cell Line
2.1. Principle: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] Determining the IC50 of this compound in the parental cell line is the first crucial step to establish the starting concentration for generating resistance.
2.2. Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (GSK1278863)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
2.3. Protocol:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. While specific cytotoxic IC50 values for this compound in cancer cell lines are not widely published, a starting range of 1 µM to 200 µM is suggested based on concentrations used to achieve HIF-1α stabilization in cell-based assays.[7]
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Generation of this compound-Resistant Cell Line
3.1. Principle: The most common method for generating drug-resistant cell lines is the continuous exposure of a cell culture to gradually increasing concentrations of the drug.[8] This process selects for cells that can survive and proliferate in the presence of the drug.
3.2. Protocol:
-
Initiate the culture of the parental cell line with a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 assay.[6]
-
Culture the cells in the presence of this concentration, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency and exhibit stable growth, subculture them.
-
Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[8]
-
At each new concentration, monitor the cells for signs of recovery and stable proliferation. If significant cell death occurs, maintain the culture at the current concentration until a resistant population emerges.
-
Cryopreserve cells at each stage of increased resistance.
-
Continue this dose-escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Once a resistant cell line is established, it can be maintained in a culture medium containing a constant, high concentration of this compound to preserve the resistant phenotype.
Validation of this compound Resistance
4.1. Principle: The primary validation of a drug-resistant cell line is the demonstration of a significant increase in its IC50 value compared to the parental cell line.[8]
4.2. Protocol:
-
Perform a cell viability assay as described in section 2 for both the parental and the newly generated this compound-resistant cell line.
-
Determine the IC50 values for both cell lines.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
-
An RI significantly greater than 1 confirms the resistant phenotype.[6]
Characterization of the this compound-Resistant Cell Line
5.1. Principle: Investigating the molecular and cellular changes in the resistant cell line can provide insights into the mechanisms of resistance.
5.2. Potential Mechanisms of Resistance to HIF Pathway Inhibitors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump drugs out of the cell, reducing their intracellular concentration.
-
Alterations in Apoptosis Pathways: Changes in the expression of pro-apoptotic and anti-apoptotic proteins can lead to resistance to drug-induced cell death.
-
Modulation of the HIF Pathway: Alterations in the expression or activity of HIF-α or other components of the HIF signaling pathway could potentially contribute to resistance.
5.3. Recommended Characterization Assays:
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of genes associated with drug resistance (e.g., ABCB1) and the HIF pathway (e.g., HIF1A).
-
Western Blotting: Examine the protein levels of P-glycoprotein, HIF-1α, and key apoptotic proteins (e.g., Bcl-2, Bax).
-
Drug Efflux Assays: Use fluorescent substrates like Rhodamine 123 to functionally assess the activity of ABC transporters.
-
Apoptosis Assays: Employ methods such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the rate of apoptosis in response to this compound treatment.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's Mechanism of Action on the HIF-1α Signaling Pathway.
Experimental Workflow
Caption: Workflow for Establishing a this compound-Resistant Cell Line.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]
- 7. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Guide to Using Daprodustat in Pediatric Chronic Kidney Disease Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Daprodustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a novel therapeutic approach for managing anemia associated with Chronic Kidney Disease (CKD).[1][2] By stabilizing HIF, this compound mimics the body's natural response to hypoxia, leading to the production of endogenous erythropoietin (EPO) and improved iron metabolism.[3][4][5][6] While its efficacy and safety have been established in adult populations, research into its application for pediatric CKD is ongoing. This guide provides detailed application notes and experimental protocols for utilizing this compound in pediatric CKD research models, aimed at facilitating further investigation into its therapeutic potential and mechanisms of action in a pediatric setting.
The ASCEND-P clinical trial is currently evaluating the safety and efficacy of this compound in pediatric patients with anemia of CKD, highlighting the critical need for robust preclinical data in relevant animal models.[7] This document outlines protocols for two widely used rodent models of CKD—5/6 nephrectomy and adenine-induced nephropathy—adapted for pediatric research, along with methodologies for this compound administration and subsequent analysis.
Mechanism of Action: The HIF Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation by the proteasome.[6] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-responsive elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis and iron metabolism, most notably erythropoietin (EPO).[4][5][6] this compound inhibits PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels, effectively mimicking a hypoxic state and stimulating red blood cell production.[3][5][6]
Pediatric CKD Research Models: Experimental Protocols
The following protocols are adapted for juvenile rodents (rats: 3-4 weeks old; mice: 3-4 weeks old). All procedures should be performed under aseptic conditions and with appropriate anesthesia and analgesia, in accordance with institutional animal care and use committee (IACUC) guidelines.
5/6 Nephrectomy Model in Juvenile Rats
This surgical model induces CKD by reducing the renal mass, leading to hyperfiltration and progressive kidney damage in the remnant kidney.
Materials:
-
Juvenile Sprague-Dawley or Wistar rats (3-4 weeks old)
-
Anesthetic: Isoflurane (2-3% for induction, 1-2% for maintenance)[3]
-
Analgesic: Buprenorphine (0.05-0.1 mg/kg, subcutaneous)
-
Surgical instruments (sterile)
-
Suture material (5-0 or 6-0 absorbable)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Pre-operative Care:
-
Anesthetize the rat using isoflurane.[3]
-
Administer pre-emptive analgesia.
-
Shave and disinfect the surgical area (left flank).
-
-
Stage 1: Left Subtotal Nephrectomy:
-
Make a small flank incision to expose the left kidney.
-
Gently exteriorize the kidney and ligate the upper and lower branches of the renal artery. Alternatively, perform a surgical resection of the upper and lower thirds of the kidney.
-
Return the kidney to the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care (1 week):
-
Monitor the animal for signs of pain, distress, or infection.
-
Provide nutritional support and hydration as needed.
-
Administer post-operative analgesia for at least 48 hours.
-
-
Stage 2: Right Unilateral Nephrectomy:
-
After one week of recovery, anesthetize the animal again.
-
Perform a right flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and remove the entire right kidney.
-
Close the incision as before.
-
-
Long-term Monitoring:
-
Allow the animals to recover for 2-4 weeks for the development of stable CKD, characterized by elevated serum creatinine and blood urea nitrogen (BUN).
-
Adenine-Induced Nephropathy in Young Mice
This chemical induction model provides a non-surgical alternative for creating a CKD phenotype.
Materials:
-
Young C57BL/6 mice (3-4 weeks old)
-
Adenine (Sigma-Aldrich)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Induction of CKD:
-
Monitoring:
-
Monitor body weight and food/water intake daily. Adenine administration can lead to reduced food intake.
-
After the induction period, allow for a 1-2 week stabilization period before starting this compound treatment.
-
This compound Administration Protocol
Formulation and Dosing:
-
Vehicle: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose with 0.1% Tween 80 for oral administration.
-
Dose: Based on preclinical studies in adult rodents, a starting dose of 3-10 mg/kg/day, administered once daily via oral gavage, is recommended.[8] Dose adjustments may be necessary based on the observed hematological response.
Assessment and Data Collection
Blood Sample Collection:
-
Blood samples can be collected via the saphenous or tail vein for longitudinal studies.
-
Terminal blood collection can be performed via cardiac puncture under deep anesthesia.
-
The volume of blood collected should not exceed 10% of the animal's total blood volume in a single collection or over a two-week period.
Hematological and Biochemical Analysis:
-
Hematology: Key parameters include hemoglobin (Hb), hematocrit (Hct), red blood cell (RBC) count, and reticulocyte count.
-
Biochemistry:
-
Renal Function: Serum creatinine and BUN.
-
Iron Metabolism: Serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and ferritin.
-
Erythropoietin: Plasma EPO levels.
-
Quantitative Data Summary
The following tables provide expected baseline values for key parameters in juvenile rodent CKD models and target therapeutic outcomes based on adult clinical and preclinical data.
Table 1: Expected Baseline Hematological and Biochemical Parameters in Juvenile Rodent CKD Models
| Parameter | Juvenile Rat (Sprague-Dawley) | Juvenile Mouse (C57BL/6) |
| Hematology | ||
| Hemoglobin (g/dL) | 10.0 - 12.0 | 11.0 - 13.0 |
| Hematocrit (%) | 30 - 38 | 35 - 45 |
| Renal Function | ||
| Serum Creatinine (mg/dL) | 0.8 - 1.5 | 0.5 - 1.0 |
| BUN (mg/dL) | 40 - 80 | 50 - 100 |
| Iron Metabolism | ||
| Serum Iron (µg/dL) | 100 - 150 | 120 - 180 |
| TIBC (µg/dL) | 300 - 400 | 350 - 450 |
Table 2: Target Therapeutic Outcomes with this compound Treatment
| Parameter | Target Change from Baseline | Rationale |
| Hematology | ||
| Hemoglobin (g/dL) | Increase of 1-2 g/dL | Correction of anemia |
| Reticulocyte Count | Transient increase | Indication of erythropoiesis stimulation |
| Iron Metabolism | ||
| Serum Ferritin | Decrease | Mobilization of iron stores |
| TIBC | Increase | Increased iron transport capacity |
| Hepcidin | Decrease | Improved iron availability |
Histopathological Analysis:
-
At the end of the study, kidneys should be harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sections can be stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red for assessment of fibrosis.
Molecular Analysis:
-
Gene and protein expression of key markers in the HIF pathway (e.g., HIF-1α, HIF-2α, EPO, VEGF) can be quantified in kidney and liver tissues using qPCR and Western blotting, respectively.
The protocols and application notes provided in this guide offer a framework for the preclinical evaluation of this compound in pediatric CKD models. By adapting established models of CKD to juvenile animals and employing rigorous analytical methods, researchers can generate crucial data on the efficacy, safety, and pharmacodynamics of this compound in a pediatric context. This will be instrumental in informing the clinical development and therapeutic application of this novel anemia treatment for children with chronic kidney disease.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. Anesthesia and Analgesia: Neonatal Mice and Rats | Office of Research [bu.edu]
- 4. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Neonatal Anesthesia in Mice and Rats | Office of Research [bu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Operations & Post Op Care [estellesandford.co.uk]
- 7. This compound for pediatric anemia of CKD | Docwire News [docwirenews.com]
- 8. az.research.umich.edu [az.research.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of Daprodustat in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daprodustat in a preclinical setting. The information is designed to help anticipate, identify, and manage potential off-target effects during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected thrombosis or thromboembolic events in animal models. | Exaggerated on-target pharmacology leading to excessive erythropoiesis and markedly increased hematocrit.[1] | 1. Immediately measure hematocrit and hemoglobin levels. 2. Review dosing regimen; consider dose reduction or less frequent administration. 3. Implement hematocrit-based dose adjustments in your protocol. 4. For future studies, establish hematocrit stopping criteria. 5. Evaluate coagulation parameters (e.g., PT, aPTT) and platelet function. |
| Cardiac valvulopathy or fibrosis observed in long-term toxicity studies. | Potential off-target inhibition of Collagen Prolyl 4-Hydroxylase (CP4H), an enzyme crucial for collagen synthesis and extracellular matrix integrity. | 1. Assess the in vitro inhibitory activity of your this compound batch against CP4H. 2. Conduct detailed histopathological examination of cardiac valves. 3. Consider using a lower dose or a more specific HIF-PH inhibitor if CP4H inhibition is confirmed. |
| Anomalous results in cellular assays (e.g., unexpected changes in gene expression). | Potential off-target inhibition of other 2-oxoglutarate-dependent dioxygenases, such as Factor Inhibiting HIF (FIH). | 1. Verify the selectivity of your this compound batch against a panel of related dioxygenases, including FIH. 2. Analyze the expression of known FIH target genes. 3. Ensure the observed effect is consistent across multiple cell lines. |
| Minimal or no increase in plasma VEGF-A levels despite HIF-1α stabilization. | This is an expected and desirable outcome of this compound treatment, indicating selectivity for erythropoietin induction without significant pro-angiogenic signaling.[2][3][4] | No action is required. This finding supports a favorable preclinical safety profile regarding angiogenesis-related off-target effects. |
| Gastrointestinal erosions or bleeding in animal models. | This has been noted as a potential risk. The exact mechanism is not fully elucidated but may be related to systemic effects of HIF stabilization or local effects on the GI mucosa. | 1. Perform gross and histopathological examination of the gastrointestinal tract. 2. Consider co-administration of gastroprotective agents in your study design to investigate causality. 3. Evaluate lower doses of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes (PHD1, PHD2, and PHD3).[5][6][7] By inhibiting these enzymes, this compound stabilizes the HIF-α subunit, allowing it to dimerize with HIF-β, translocate to the nucleus, and upregulate the transcription of HIF-responsive genes, most notably erythropoietin (EPO).[2][3][4] This mimics the body's natural response to hypoxia, leading to increased red blood cell production.
Q2: What are the most critical potential off-target effects to monitor in preclinical studies?
A2: The most critical off-target effect to monitor is related to exaggerated pharmacology: excessive erythropoiesis leading to a sharp rise in hematocrit, which can in turn cause thrombosis and related cardiovascular events.[1] Another potential off-target effect to be aware of, particularly with less selective compounds, is the inhibition of Collagen Prolyl 4-Hydroxylase (CP4H), which has been associated with cardiac valvulopathy in preclinical models.[8]
Q3: How selective is this compound for HIF-PH enzymes?
A3: this compound is highly selective for the PHD isoenzymes over other related dioxygenases like Factor Inhibiting HIF (FIH) and Collagen Prolyl 4-Hydroxylase (CP4H).[5][6] This high selectivity is a key factor in its preclinical safety profile.
Q4: Is an increase in Vascular Endothelial Growth Factor (VEGF-A) an expected off-target effect?
A4: While VEGF is a HIF-responsive gene, preclinical studies with this compound have shown that it induces a significant increase in circulating EPO with only minimal impact on plasma VEGF-A concentrations.[2][3][4] This is a favorable characteristic, as it suggests a lower risk of promoting unwanted angiogenesis.
Q5: What in vivo models are suitable for assessing the prothrombotic risk of this compound?
A5: Standard models for assessing prothrombotic risk include the ferric chloride-induced thrombosis model and the inferior vena cava (IVC) stenosis or ligation model.[4][5][8][9][10][11] These models allow for the quantitative assessment of thrombus formation and can be used to evaluate the effects of this compound on thrombosis at varying hematocrit levels.
Quantitative Data Summary
Table 1: In Vitro Enzyme Selectivity of this compound
| Enzyme | IC50 (nM) | Selectivity vs. PHD2 |
| PHD1 | 3.5[5] | ~6.3-fold |
| PHD2 | 22.2[5] | 1 (Reference) |
| PHD3 | 2.2 - 5.5[5][6] | ~4 to 10-fold |
| FIH | >9800[5][6] | >441-fold |
| CP4H | >9800[5][6] | >441-fold |
Table 2: Summary of Preclinical Off-Target Observations for this compound
| Effect | Species | Dose/Concentration | Key Findings | Reference |
| Erythropoiesis | Mouse | 3, 10, 30 mg/kg/day (oral) | Dose-dependent increase in reticulocytes and red blood cell mass. | [8] |
| Thrombosis | Rat | High dose in 2-year study | Aortic thrombosis observed as a consequence of exaggerated pharmacology (increased red cell mass). | |
| VEGF-A Levels | Mouse | 60 mg/kg (single oral dose) | Minimal increases in plasma VEGF-A concentrations compared to significant increases in EPO. | [2][3][4][8] |
| Carcinogenicity | Rat, Mouse | Up to 4 mg/kg/day (rat), 7 mg/kg/day (female rat), 50 mg/kg/day (mouse) | No treatment-related neoplastic findings in 2-year studies. | |
| Cardiovascular | Dog | Single oral doses up to 90 mg/kg | No effects on blood pressure. |
Experimental Protocols
In Vitro HIF-Prolyl Hydroxylase (PHD) Inhibition Assay
Objective: To determine the in vitro potency of this compound against PHD isoforms.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes are expressed and purified.
-
A synthetic peptide corresponding to the oxygen-dependent degradation domain (ODDD) of HIF-1α or HIF-2α, labeled with a fluorescent marker (e.g., Cy5), is used as the substrate.
-
-
Reaction Mixture:
-
The assay is performed in a buffer containing HEPES, KCl, FeCl₂, and ascorbic acid.
-
The von Hippel-Lindau, Elongin B, and Elongin C (VBC) complex, labeled with biotin, is included in the reaction.
-
-
Assay Procedure:
-
This compound is serially diluted in DMSO and added to the wells of a 384-well plate.
-
The PHD enzyme and cofactors are added to the wells and pre-incubated with the compound.
-
The reaction is initiated by the addition of the fluorescently labeled HIF-α substrate and the co-substrate α-ketoglutarate.
-
The plate is incubated at room temperature for a specified time (e.g., 40 minutes).
-
-
Detection:
-
The reaction is stopped, and a detection reagent containing Europium-labeled streptavidin is added.
-
If the HIF-α substrate is hydroxylated by the PHD enzyme, it is recognized by the biotinylated VBC complex. The binding of Europium-streptavidin to the biotin results in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
The signal is read on a plate reader, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Measurement of Plasma VEGF-A by ELISA
Objective: To assess the effect of this compound on circulating levels of VEGF-A in vivo.
Methodology:
-
Animal Dosing and Sample Collection:
-
Administer this compound or vehicle control to animals (e.g., mice) via oral gavage at the desired dose.
-
At specified time points post-dosing, collect whole blood via cardiac puncture into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,000 x g for 10 minutes to separate plasma.
-
Transfer the plasma to a new tube and centrifuge again at 10,000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
Store the PPP samples at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercially available, validated ELISA kit for the quantification of mouse VEGF-A.
-
Thaw plasma samples on ice and dilute as required by the kit instructions.
-
Follow the manufacturer's protocol for the addition of samples, standards, and detection antibodies to the pre-coated microplate.
-
After the final incubation and wash steps, add the substrate solution and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of VEGF-A in each sample.
-
Compare the VEGF-A levels between this compound-treated and vehicle-treated groups.
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
Objective: To evaluate the in vivo prothrombotic potential of this compound.
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with tribromoethanol solution, 0.2 g/kg, intraperitoneally). Confirm proper sedation via a toe pinch reflex test.
-
Place the mouse in a supine position on a heated pad to maintain body temperature.
-
Make a midline cervical incision to expose the right common carotid artery.
-
-
Vessel Injury and Thrombosis Induction:
-
Carefully dissect the carotid artery from the surrounding tissue.
-
Place a microvascular flow probe around the artery to measure baseline blood flow.
-
Prepare a solution of FeCl₃ (e.g., 5-10% in water).
-
Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[2]
-
-
Monitoring and Endpoint:
-
After removing the filter paper, rinse the area with saline.
-
Continuously monitor blood flow using the flow probe.
-
The primary endpoint is the time to cessation of blood flow (occlusion time).
-
Compare the occlusion times between animals treated with this compound (at various doses and hematocrit levels) and vehicle-treated controls.
-
-
Data Analysis:
-
Statistically analyze the differences in occlusion times between treatment groups. A shorter occlusion time in the this compound group would indicate a prothrombotic effect.
-
Visualizations
Caption: this compound's mechanism of action via the HIF signaling pathway.
Caption: Workflow for investigating this compound's off-target effects.
Caption: Decision tree for troubleshooting unexpected preclinical findings.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]
- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 7. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 9. Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis [app.jove.com]
- 10. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Daprodustat Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of daprodustat for experimental use. Below are frequently asked questions (FAQs), troubleshooting guides, and available stability data to ensure the integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term and short-term use?
A1: For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage (days to weeks), it can be stored at 0-4°C. It is crucial to protect the powder from direct sunlight and moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions. It is soluble in DMSO at concentrations up to 10 mg/mL. Use freshly opened, moisture-free DMSO for the best results, as absorbed moisture can reduce solubility. Sonication may be required to fully dissolve the compound.[1]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to one year.[1] For shorter periods, storage at -20°C for up to one month is also acceptable.[2]
Q4: Is this compound stable in aqueous solutions?
A4: this compound has limited solubility in aqueous buffers. It is recommended to first dissolve the compound in DMSO and then dilute this stock solution with the aqueous buffer of choice. Aqueous solutions of this compound are not recommended for storage for more than one day.[3][4]
Q5: Is this compound sensitive to light or humidity?
A5: Yes, this compound is sensitive to both light and moisture.[1] The solid powder and solutions should be protected from direct sunlight. It is also advised to keep the powder in a desiccator to protect it from humidity.
Stability Data
While detailed quantitative data from forced degradation studies are not extensively available in the public domain, stability-indicating HPLC methods have been developed. These studies provide qualitative insights into this compound's stability under various stress conditions.
Summary of Forced Degradation Studies
Forced degradation studies have shown that this compound is susceptible to degradation under specific stress conditions. The compound was found to degrade significantly in acidic, basic, and oxidative environments. Conversely, it demonstrated relative stability under thermal and photolytic (light exposure) stress.[5]
| Stress Condition | Stability Profile | Observations |
| Acid Hydrolysis | Susceptible to Degradation | Significant degradation observed. |
| Base Hydrolysis | Susceptible to Degradation | Significant degradation observed. |
| Oxidative Stress | Susceptible to Degradation | Significant degradation observed. |
| Thermal Stress | Stable | No significant degradation noted. |
| Photolytic Stress | Stable | No significant degradation noted under ICH Q1B guidelines. |
Note: The specific percentage of degradation was not detailed in the available literature. These findings are based on a stability-indicating RP-HPLC method designed to separate the parent drug from its degradation products.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
The following is a reported method for assessing the stability of this compound and separating it from its degradation products.[5]
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and distilled water (80:20, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Not specified in the abstract, but a separate study used 234 nm.
This method was shown to effectively separate this compound from its degradation products formed under acid, base, and oxidative stress.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to dissolve in DMSO. | 1. Low-quality or old DMSO containing absorbed water.2. Insufficient mixing or sonication. | 1. Always use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption.2. Vortex the solution for an extended period. If necessary, use a bath sonicator to aid dissolution. |
| Precipitation occurs when diluting the DMSO stock solution in aqueous buffer or cell culture media. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium.2. The final percentage of DMSO is too low to maintain solubility. | 1. Ensure the final concentration of this compound in the aqueous solution is within its solubility limits (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution).[3]2. Maintain a sufficient final concentration of DMSO in your experimental medium. However, always perform a vehicle control to ensure the DMSO concentration is not toxic to your cells. |
| Inconsistent experimental results. | 1. Degradation of this compound due to improper storage.2. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure this compound powder is stored at -20°C, protected from light and moisture. Store stock solutions at -80°C.2. Prepare single-use aliquots of the stock solution to avoid the damaging effects of repeated freezing and thawing. |
Visualizations
Caption: Workflow for forced degradation stability testing of this compound.
Caption: Simplified signaling pathway showing this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the human metabolism and disposition of the prolyl hydrolase inhibitor this compound using IV microtracer with Entero‐Test bile string - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent HIF-1α stabilization with Daprodustat
A Technical Support guide for researchers, scientists, and drug development professionals on troubleshooting inconsistent HIF-1α stabilization with Daprodustat.
Technical Support Center: this compound & HIF-1α Stabilization
This guide provides troubleshooting advice and detailed protocols to address common issues encountered during in-vitro experiments involving this compound-mediated stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I can't detect a HIF-1α band on my Western blot. What went wrong?
A1: This is a common issue primarily due to the extremely short half-life of HIF-1α protein (approx. 5 minutes in normoxia). Inconsistent results often stem from protein degradation during sample preparation rather than a failure of the compound.
Here are the most critical factors to check:
-
Sample Preparation Speed: Did you lyse the cells immediately after harvesting? Any delay can lead to complete degradation of the stabilized HIF-1α. All steps must be performed rapidly and on ice or at 4°C.[1]
-
Lysis Buffer Composition: Your lysis buffer must contain a protease inhibitor cocktail. The addition of a proteasome inhibitor (e.g., MG132) to the lysis buffer or directly to the cell culture medium for a few hours before harvesting can further prevent degradation.[1]
-
Positive Control: Did you include a reliable positive control? Treating a parallel plate of cells with a known hypoxia mimetic like cobalt chloride (CoCl₂) or deferoxamine (DFO), or placing cells in a hypoxic chamber (1% O₂), is essential to validate that your detection protocol is working.[1]
-
Protein Load: HIF-1α is a low-abundance protein. You may need to load a higher amount of total protein than usual, for instance, 50-80 µg per lane.
-
Cellular Fractionation: Active HIF-1α translocates to the nucleus. Preparing nuclear extracts can significantly enrich the HIF-1α signal compared to using whole-cell lysates.[2]
Q2: My HIF-1α band is very weak, or I see multiple bands. How can I improve the signal and clarity?
A2: Weak signals and multiple bands are also related to the instability and post-translational modification of HIF-1α.
-
Optimize Lysis: Consider using a 1% SDS lysis buffer followed by heating and sonication to fully denature proteins and improve the extraction of nuclear HIF-1α.[1]
-
Degradation Products: Lower molecular weight bands (40-80 kDa) are often degradation products.[3] Improving the speed of lysis and ensuring potent protease/proteasome inhibitors are present can minimize these.
-
Modified Forms: The expected molecular weight for HIF-1α is ~93 kDa, but the active, post-translationally modified form often runs higher, between 110-130 kDa.[3] The presence of bands in this upper range is a good indicator of successful stabilization.
-
Antibody Choice: Ensure you are using a validated, high-affinity antibody for HIF-1α detection. Check the manufacturer's data and literature for recommended antibodies.
Q3: How can I be sure that my this compound compound is active if I can't reliably detect the HIF-1α protein?
A3: The most robust method to confirm the biological activity of this compound is to measure the transcriptional upregulation of HIF-1α target genes using quantitative real-time PCR (qPCR). Stabilized HIF-1α is a transcription factor, and its activity leads to a rapid and significant increase in the mRNA levels of genes like VEGFA, SLC2A1 (encoding GLUT1), and CA9.[4] Measuring the induction of these genes provides strong evidence that this compound is effectively inhibiting PHD enzymes in your cells.
Q4: What is a typical dose and time course for this compound treatment in cell culture?
A4: The optimal dose and time can be cell-type dependent. However, based on published studies, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM.[4] A time-course experiment between 4 to 24 hours is recommended. Maximum HIF-1α protein stabilization often occurs within 4-8 hours of treatment.
Troubleshooting Workflow & Logic
If you are facing issues, follow this logical workflow to diagnose the problem. The process starts by verifying your detection method with a strong positive control before questioning the experimental treatment.
Caption: Troubleshooting Decision Tree for HIF-1α Detection.
Quantitative Data Summary
The following tables provide example data for what can be expected in a typical experiment using a responsive cell line (e.g., Hep3B, HeLa, VSMCs). Actual values will vary by cell type and experimental conditions.
Table 1: Example Dose-Response of this compound on HIF-1α Target Gene Expression (mRNA) after 8 hours
| Treatment | VEGFA mRNA (Fold Change vs. Vehicle) | SLC2A1 (GLUT1) mRNA (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 1.8 |
| This compound (10 µM) | 8.0 | 5.5 |
| This compound (50 µM) | 12.5 | 9.0 |
| Positive Control (CoCl₂) | 10.0 | 8.0 |
Table 2: Example Time-Course of 10 µM this compound on HIF-1α Protein Levels (Densitometry)
| Treatment Time | HIF-1α Protein Level (Arbitrary Units vs. Loading Control) |
| 0 hours | Undetectable |
| 2 hours | 0.8 |
| 4 hours | 3.5 |
| 8 hours | 4.2 |
| 16 hours | 2.5 |
| 24 hours | 1.5 |
Detailed Experimental Protocols
Protocol 1: Western Blotting for HIF-1α
This protocol is optimized to prevent protein degradation.
-
Cell Culture & Treatment:
-
Plate cells to reach 70-80% confluency on the day of the experiment.
-
Treat cells with this compound (e.g., 1-50 µM), Vehicle (e.g., 0.1% DMSO), and a Positive Control (e.g., 100 µM CoCl₂) for the desired time (e.g., 4-8 hours).
-
(Optional) Add a proteasome inhibitor like MG132 (10 µM) for the final 4 hours of treatment.
-
-
Cell Lysis (Perform on ice):
-
Aspirate media and immediately wash cells once with ice-cold PBS.
-
Immediately add ice-cold RIPA Lysis Buffer supplemented with a complete protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Scrape cells quickly, transfer the lysate to a pre-chilled microfuge tube, and keep on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Protein Quantification & Sample Prep:
-
Determine protein concentration using a BCA assay.
-
Normalize samples to the same concentration (e.g., 2 mg/mL).
-
Add 4x Laemmli sample buffer, boil at 95°C for 5 minutes, and then place immediately on ice.
-
-
SDS-PAGE & Transfer:
-
Load 50-80 µg of protein per lane on an 8% SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane using a wet transfer system for 90 minutes at 100V.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: qPCR for HIF-1α Target Genes
-
Cell Culture & Treatment:
-
Treat cells as described in Protocol 1, Step 1.
-
-
RNA Extraction:
-
Aspirate media and wash cells with PBS.
-
Lyse cells directly in the dish using a TRIzol-based reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix.
-
Use 5-10 ng of cDNA per reaction.
-
Use validated primers for your target genes (VEGFA, SLC2A1, etc.) and a housekeeping gene (GAPDH, ACTB).
-
Run the qPCR plate on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the target gene Ct values to the housekeeping gene Ct value (ΔCt).
-
Calculate the fold change using the ΔΔCt method relative to the vehicle-treated control.
-
Signaling Pathway Diagram
The diagram below illustrates how this compound mimics hypoxia to stabilize HIF-1α.
Caption: this compound inhibits PHD enzymes, preventing HIF-1α degradation.
References
Optimizing treatment duration for sustained erythropoiesis with Daprodustat
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Daprodustat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). By inhibiting the prolyl hydroxylase (PHD) enzyme, this compound stabilizes HIF-α, allowing it to dimerize with HIF-β. This complex then translocates to the nucleus and binds to hypoxia-response elements (HREs) in target genes, upregulating the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).
Q2: What is the approved indication for this compound?
A2: this compound is approved for the treatment of anemia due to chronic kidney disease (CKD) in adult patients. This includes patients who are on dialysis and those who are not on dialysis.
Q3: How does this compound differ from traditional erythropoiesis-stimulating agents (ESAs)?
A3: this compound mimics the body's natural response to hypoxia to stimulate endogenous EPO production in the kidneys, leading to a more physiological rise in hemoglobin levels. In contrast, ESAs are injectable, synthetic versions of EPO that result in supraphysiological levels of circulating EPO.
Q4: What are the typical starting doses used in clinical trials?
A4: Starting doses in pivotal trials varied based on whether patients were converting from ESAs or were ESA-naive. Doses are typically administered orally once daily and are adjusted based on the individual's hemoglobin response. For specific dosing regimens used in clinical trials, please refer to the Quantitative Data Summary section.
Signaling Pathway
Caption: this compound inhibits PHD, preventing HIF-1α degradation and promoting EPO gene transcription.
Troubleshooting Guide
Issue 1: Suboptimal or no increase in hemoglobin levels in an in vivo model.
-
Possible Cause 1: Incorrect Dosing. The dose of this compound may be insufficient for the animal model being used.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal dose for achieving the desired hemoglobin target. Review literature for established doses in similar models.
-
-
Possible Cause 2: Iron Deficiency. Erythropoiesis is dependent on adequate iron stores. The model may be iron-deficient, limiting red blood cell production despite adequate EPO signaling.
-
Troubleshooting Step: Measure serum ferritin, transferrin saturation (TSAT), and total iron-binding capacity (TIBC). Administer supplemental iron if deficiency is detected.
-
-
Possible Cause 3: Inflammation. Chronic inflammation can blunt the erythropoietic response.
-
Troubleshooting Step: Measure inflammatory markers such as C-reactive protein (CRP). If inflammation is present, its source should be addressed if possible as part of the experimental design.
-
Issue 2: Unexpected off-target effects or toxicity in cell culture assays.
-
Possible Cause 1: Compound Concentration. The concentration of this compound used may be too high, leading to cytotoxicity unrelated to its HIF-stabilizing effect.
-
Troubleshooting Step: Run a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Perform subsequent experiments using non-toxic concentrations.
-
-
Possible Cause 2: Non-HIF-related effects. At high concentrations, the compound may have off-target effects.
-
Troubleshooting Step: Use a negative control (a structurally similar but inactive molecule, if available). Perform knockdown/knockout experiments (e.g., siRNA against HIF-1α) to confirm the observed effects are HIF-dependent.
-
Issue 3: Inconsistent HIF-1α stabilization in vitro.
-
Possible Cause 1: Oxygen Tension. Standard cell culture conditions (~18-20% O2) result in rapid HIF-1α degradation. The effect of this compound may be masked by high oxygen levels.
-
Troubleshooting Step: Ensure experiments are conducted under controlled hypoxic conditions (e.g., 1-5% O2) to better mimic the physiological environment where HIF-PHIs are most active.
-
-
Possible Cause 2: Reagent Instability. this compound, like any chemical compound, may degrade if not stored properly.
-
Troubleshooting Step: Confirm the compound's integrity and purity. Store aliquots of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
The following tables summarize key data from the pivotal Phase 3 ASCEND clinical trials for this compound.
Table 1: ASCEND-ND Trial - Anemia in CKD Patients NOT on Dialysis
| Parameter | This compound Group | Darbepoetin Alfa Group |
| Patient Population | N = 1925 | N = 1922 |
| Primary Efficacy Endpoint | Mean change in hemoglobin from baseline to weeks 28-52 | Mean change in hemoglobin from baseline to weeks 28-52 |
| Result | 1.05 g/dL | 0.98 g/dL |
| Difference (95% CI) | 0.07 g/dL (-0.01 to 0.15) | - |
| Conclusion | Non-inferior to darbepoetin alfa | - |
| Primary Safety Endpoint | Major Adverse Cardiovascular Events (MACE) | Major Adverse Cardiovascular Events (MACE) |
| Hazard Ratio (95% CI) | 1.03 (0.89 to 1.19) | - |
| Conclusion | Non-inferior to darbepoetin alfa | - |
Table 2: ASCEND-D Trial - Anemia in CKD Patients ON Dialysis
| Parameter | This compound Group | Epoetin Alfa / Darbepoetin Alfa Group |
| Patient Population | N = 1488 | N = 1487 |
| Primary Efficacy Endpoint | Mean change in hemoglobin from baseline to weeks 28-52 | Mean change in hemoglobin from baseline to weeks 28-52 |
| Result | 0.74 g/dL | 0.66 g/dL |
| Difference (95% CI) | 0.08 g/dL (0.01 to 0.15) | - |
| Conclusion | Non-inferior to ESAs | - |
| Primary Safety Endpoint | Major Adverse Cardiovascular Events (MACE) | Major Adverse Cardiovascular Events (MACE) |
| Hazard Ratio (95% CI) | 0.93 (0.81 to 1.07) | - |
| Conclusion | Non-inferior to ESAs | - |
Experimental Protocols & Workflows
Protocol 1: Representative In Vivo Efficacy Study (Based on ASCEND Trial Methodologies)
-
Subject Recruitment: Select subjects with CKD-related anemia (e.g., hemoglobin <10.0 g/dL) and stratify them based on dialysis status and prior ESA use.
-
Iron Management: Ensure all subjects have adequate iron stores. Administer intravenous or oral iron to maintain transferrin saturation (TSAT) ≥20% and serum ferritin ≥100 ng/mL.
-
Randomization: Randomly assign subjects to receive either once-daily oral this compound or a standard-of-care ESA (e.g., epoetin alfa).
-
Dosing and Titration:
-
This compound Arm: Initiate dosing based on baseline hemoglobin and whether the subject is converting from an ESA.
-
Titration: Adjust the dose at predefined intervals (e.g., every 4 weeks) to maintain hemoglobin within a target range (e.g., 10.0 to 11.5 g/dL). Dose adjustments should follow a predefined algorithm.
-
-
Monitoring:
-
Measure hemoglobin levels frequently (e.g., weekly during the initial titration phase, then bi-weekly or monthly).
-
Monitor iron status, blood pressure, and other relevant safety parameters throughout the study.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Mean change in hemoglobin from baseline over a specified period (e.g., weeks 28-52).
-
Primary Safety Endpoint: Time to first occurrence of a major adverse cardiovascular event (MACE).
-
Caption: A typical clinical trial workflow for evaluating this compound against standard-of-care ESAs.
Protocol 2: In Vitro HIF-1α Stabilization Assay
-
Cell Culture: Culture a relevant cell line (e.g., Hep3B, human renal cells) in appropriate media.
-
Plating: Seed cells in multi-well plates and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Hypoxic Incubation: Place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 37°C) for a predetermined duration (e.g., 4-6 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration in the lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use a loading control (e.g., β-actin or vinculin) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensity for HIF-1α relative to the loading control to determine the dose-dependent effect of this compound on HIF-1α stabilization.
Caption: Logical relationship between this compound dose, mechanism, and therapeutic outcome.
Addressing Daprodustat-induced adverse events in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daprodustat in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule that inhibits hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes (PHD1, PHD2, and PHD3).[1][2] By inhibiting these enzymes, this compound prevents the degradation of HIF-α subunits (HIF-1α and HIF-2α) under normal oxygen conditions.[2] This leads to the stabilization and nuclear accumulation of HIF-α, which then dimerizes with HIF-β to form the active HIF-1 transcription factor. HIF-1 subsequently binds to hypoxia response elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism.[1]
Q2: What are the most commonly observed adverse events in animal models treated with this compound?
A2: The most frequently reported adverse events in animal models are related to the drug's primary pharmacological effect (erythropoiesis stimulation) and off-target effects at high doses. These include:
-
Exaggerated Pharmacology: Significantly increased red cell mass (polycythemia), leading to multiorgan congestion.[3][4]
-
Cardiovascular Events: In long-term studies with high doses in rats, aortic thrombosis and exacerbation of spontaneous rodent cardiomyopathy have been observed.[3][4]
-
Vascular Calcification: In a mouse model of chronic kidney disease (CKD), this compound has been shown to accelerate high phosphate-induced aortic calcification.[5][6]
Q3: We are observing an unexpected increase in hematocrit in our animal cohort. Is this a known effect?
A3: Yes, a dose-dependent increase in hematocrit is an expected pharmacological effect of this compound due to its mechanism of action, which stimulates red blood cell production. In preclinical studies, statistically significant elevations in hematocrit, hemoglobin, and red blood cell counts were observed in mice, rats, dogs, and monkeys. It is crucial to monitor hematological parameters closely to avoid excessive erythrocytosis, which can lead to secondary complications such as thrombosis and organ congestion.[3]
Q4: Our study involves a chronic kidney disease (CKD) model, and we have noted accelerated vascular calcification. What is the potential mechanism?
A4: this compound has been shown to accelerate vascular calcification in a mouse model of CKD with hyperphosphatemia.[5] The proposed mechanism involves the stabilization of HIF-1α in vascular smooth muscle cells (VSMCs).[5] This leads to the upregulation of downstream targets that promote osteogenic differentiation of VSMCs, a key cellular event in the process of vascular calcification.
Troubleshooting Guides
Issue 1: Excessive Erythrocytosis and Hematological Abnormalities
Symptoms:
-
Markedly elevated hematocrit, hemoglobin, and red blood cell counts.
-
Clinical signs of hyperviscosity (e.g., lethargy, neurological signs).
-
Evidence of thromboembolic events.
Possible Causes:
-
High Dose of this compound: The dose administered may be too high for the specific animal model or strain, leading to an exaggerated pharmacological response.
-
Prolonged Treatment Duration: Long-term administration, even at seemingly appropriate doses, can lead to a cumulative effect on red blood cell mass.
-
Underlying Model Susceptibility: Certain animal models, particularly those with pre-existing cardiovascular or renal conditions, may be more susceptible to the effects of erythropoiesis-stimulating agents.
Troubleshooting Steps:
-
Dose-Response Study: If not already performed, conduct a dose-ranging study to determine the optimal dose that achieves the desired therapeutic effect without causing excessive erythrocytosis.
-
Hematological Monitoring: Implement regular and frequent monitoring of complete blood counts (CBCs) throughout the study.
-
Dose Adjustment: Based on the monitoring results, consider dose reduction or temporary discontinuation of treatment if hematocrit levels exceed a pre-defined safety threshold.
-
Hydration: Ensure adequate hydration of the animals, as dehydration can exacerbate hyperviscosity.
Issue 2: Cardiovascular Adverse Events (Thrombosis, Cardiomyopathy)
Symptoms:
-
Sudden death in animals, particularly in long-term studies.
-
Necropsy findings of aortic thrombosis or cardiac abnormalities.
-
Echocardiographic evidence of cardiac dysfunction.
Possible Causes:
-
Secondary to Polycythemia: Increased blood viscosity due to excessive red blood cell production can lead to stasis and an increased risk of thrombosis.[7]
-
Direct Off-Target Effects: While less characterized, high concentrations of the drug may have direct effects on the cardiovascular system.
-
Exacerbation of Pre-existing Conditions: In models with underlying cardiovascular pathology (e.g., spontaneous cardiomyopathy in certain rat strains), this compound may worsen the condition.[3][4]
Troubleshooting Steps:
-
Control Hematocrit Levels: The primary mitigation strategy is to carefully control hematocrit levels through appropriate dosing and monitoring, as described in Issue 1.
-
Cardiovascular Monitoring: For long-term studies, consider incorporating cardiovascular monitoring, such as echocardiography, to detect early signs of cardiac dysfunction.
-
Histopathological Evaluation: Conduct thorough histopathological examination of the heart and major blood vessels at the end of the study to identify any treatment-related changes.
Issue 3: Accelerated Vascular Calcification in CKD Models
Symptoms:
-
Increased calcium deposition in the aorta and other major arteries, as detected by imaging or histology.
-
Elevated expression of osteogenic markers in vascular tissues.
Possible Causes:
-
HIF-1α Stabilization in VSMCs: this compound-mediated stabilization of HIF-1α in vascular smooth muscle cells can induce their transdifferentiation into osteoblast-like cells, leading to the deposition of calcium and phosphate in the vessel wall.[5]
-
Hyperphosphatemia: This adverse event is particularly prominent in the context of high phosphate levels, which are common in CKD models.[5]
Troubleshooting Steps:
-
Phosphate Level Monitoring and Control: In CKD models, carefully monitor and, if possible, control serum phosphate levels through dietary modifications or phosphate binders.
-
Dose Selection: Use the lowest effective dose of this compound to minimize sustained high levels of HIF-1α activation in the vasculature.
-
Assessment of Vascular Calcification: Employ quantitative methods to assess the extent of vascular calcification, such as Alizarin Red staining with calcium quantification or micro-computed tomography (micro-CT).
-
Mechanistic Studies: To confirm the role of HIF-1α, consider using a HIF-1α inhibitor in a control group to see if it mitigates the pro-calcific effects of this compound.
Data Presentation
Table 1: Hematological Parameters in a 2-Year Carcinogenicity Study in Sprague-Dawley Rats
| Dose Group (mg/kg/day) | Hematocrit (%) - Male | Hematocrit (%) - Female |
| 0 (Vehicle Control) | 45.8 ± 3.1 | 42.1 ± 2.5 |
| 0.02 | 47.2 ± 3.5 | 43.8 ± 2.9 |
| 0.1 | 51.5 ± 4.2 | 48.9 ± 3.8 |
| 0.8 | 63.7 ± 5.9 | 60.1 ± 5.1 |
| 4 (males) / 7 (females) | 70.2 ± 4.8 | 68.5 ± 5.3 |
Data are presented as mean ± SD. Data are estimated from graphical representations in the cited literature and may not be exact.[3]
Table 2: Incidence of Aortic Thrombosis and Cardiomyopathy in Male Sprague-Dawley Rats in a 2-Year Study
| Dose Group (mg/kg/day) | Aortic Thrombosis Incidence | Cardiomyopathy (Exacerbation) Incidence |
| 0 (Vehicle Control) | Not Reported | Not Reported |
| 0.02 | Not Reported | Not Reported |
| 0.1 | Not Reported | Not Reported |
| 0.8 | Not Reported | Not Reported |
| 4 | Increased | Increased |
Specific incidence rates were not provided in the publicly available literature. The study noted a statistically significant decrease in survival in high-dose males due to these findings.[3][4]
Table 3: Aortic Calcium Content in a CKD Mouse Model
| Treatment Group | Aortic Calcium Content (µg/mg protein) |
| Control | ~1.5 |
| CKD | ~4.0 |
| CKD + this compound (15 mg/kg/day) | ~7.5 |
Data are approximated from graphical representations in the cited literature and represent mean values.[8]
Experimental Protocols
Adenine-Induced Chronic Kidney Disease (CKD) Mouse Model for Vascular Calcification Studies
This protocol is adapted from Tóth et al. (2022).[5]
1. Animal Model:
-
Species: C57BL/6 mice, male, 8-12 weeks old.
2. Diet and Treatment:
-
CKD Induction (Phase 1): Mice are fed a diet containing 0.2% adenine and 0.7% phosphate for 6 weeks.
-
CKD Induction (Phase 2): The phosphate content of the diet is increased to 1.8% for an additional 3 weeks.
-
This compound Administration: this compound is administered orally (e.g., by gavage) at the desired dose (e.g., 15 mg/kg/day) during the final 3 weeks of the high phosphate diet.
-
Control Groups:
-
A control group receiving a standard diet.
-
A CKD group receiving the adenine and high phosphate diet without this compound.
-
3. Assessment of Anemia and Renal Function:
-
Blood samples are collected periodically to measure hemoglobin, hematocrit, blood urea nitrogen (BUN), and serum creatinine levels.
4. Assessment of Vascular Calcification:
-
At the end of the study, mice are euthanized, and the aortas are harvested.
-
Macroscopic Assessment: Aortas can be stained with Alizarin Red S to visualize calcium deposits.
-
Quantitative Calcium Measurement: The calcium content of the aortas can be quantified using a colorimetric assay (e.g., o-cresolphthalein complexone method) and normalized to the total protein content of the tissue.
-
Histological Analysis: Aortic sections can be stained with von Kossa to visualize mineral deposition and with Hematoxylin and Eosin (H&E) to assess tissue morphology.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and downstream signaling pathways.
Caption: Experimental workflow for the adenine-induced CKD mouse model.
Caption: Troubleshooting logic for this compound-induced adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carcinogenicity Assessment of this compound (GSK1278863), a Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical-induced atrial thrombosis in NTP rodent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Technical Support Guide for Daprodustat Research
For Immediate Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daprodustat. The following information addresses common challenges encountered when translating preclinical findings to clinical outcomes, offering insights into discrepancies in efficacy, safety, and pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: We observed a robust increase in erythropoietin (EPO) and hemoglobin in our preclinical animal models with this compound. However, the dose-response relationship in early clinical trials seems less pronounced. Why might this be the case?
A1: This is a key challenge in the translation of this compound efficacy. Several factors can contribute to this discrepancy:
-
Species-Specific Differences in HIF Pathway Regulation: The intricate network of Hypoxia-Inducible Factor (HIF) signaling and its downstream targets, including EPO, can vary significantly between preclinical species (e.g., mice, rats) and humans. The relative expression and activity of prolyl hydroxylase (PHD) isoforms (PHD1, PHD2, and PHD3), the primary targets of this compound, may differ, leading to varied responses to inhibition.[1]
-
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can differ between species. For instance, the oral bioavailability and half-life of this compound in preclinical models may not directly correlate with human pharmacokinetics, affecting the exposure-response relationship.
-
Disease Model Limitations: Preclinical models of chronic kidney disease (CKD) and anemia, such as 5/6 nephrectomy or adenine-induced nephropathy, may not fully recapitulate the complex pathophysiology of human CKD, which often involves multiple comorbidities and sources of inflammation that can blunt the erythropoietic response.[2]
Q2: Our preclinical toxicology studies with this compound in rodents did not predict the cardiovascular safety signals observed in some clinical trials, particularly in non-dialysis patients. What could explain this?
A2: The emergence of cardiovascular safety signals in clinical trials that were not apparent in preclinical studies is a significant translational challenge. Potential reasons include:
-
Longer Duration of Clinical Trials: Clinical trials for CKD anemia span years, whereas preclinical toxicology studies are of a much shorter duration.[3] Chronic exposure to HIF-PH inhibitors may lead to long-term physiological changes not captured in shorter animal studies.
-
Underlying Cardiovascular Risk in the Clinical Population: Patients with CKD, especially those not on dialysis, have a high baseline risk of cardiovascular events. It can be challenging to distinguish between the drug's effect and the natural progression of the disease in this population.
-
Off-Target Effects and Pleiotropy of HIF Stabilization: HIFs regulate a wide array of genes beyond erythropoiesis, including those involved in angiogenesis (e.g., VEGF), glucose metabolism, and blood pressure regulation.[4][5] While preclinical studies in mice showed only minimal increases in plasma vascular endothelial growth factor (VEGF-A), the chronic and systemic HIF stabilization in a complex human disease state may lead to unforeseen off-target effects.[6]
-
Limitations of Animal Models for Cardiovascular Safety: Standard preclinical animal models may not be sensitive enough to detect subtle pro-thrombotic or other cardiovascular risks that become apparent in a large, heterogeneous human population with advanced disease.
Q3: We are seeing discrepancies in the effects of this compound on iron metabolism markers between our animal experiments and early human data. What should we consider?
A3: this compound's influence on iron metabolism is a key aspect of its mechanism. Discrepancies between preclinical and clinical findings can arise from:
-
Differences in Iron Homeostasis Regulation: The regulation of iron absorption, transport, and storage, including the role of hepcidin, can differ between rodents and humans.
-
Baseline Iron Status: The iron status of laboratory animals is typically well-controlled, whereas clinical trial participants often have varying degrees of absolute or functional iron deficiency, which can influence the response to this compound.
-
Concomitant Medications and Clinical Practices: In clinical trials, patients may receive intravenous or oral iron supplementation, which is not always a standard component of preclinical efficacy studies.[3] This can significantly impact the observed changes in iron metabolism markers. Clinical studies have shown that this compound can improve iron utilization, but the net effect on markers like ferritin and transferrin saturation (TSAT) will be influenced by iron supplementation protocols.[7][8]
Troubleshooting Guides
Issue: Difficulty in extrapolating an effective clinical starting dose from preclinical data.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic (PK) variability between species. | Conduct thorough allometric scaling of PK parameters from multiple preclinical species (e.g., mouse, rat, dog) to predict human PK. Pay close attention to differences in oral bioavailability, clearance, and volume of distribution. |
| Pharmacodynamic (PD) sensitivity differences. | Characterize the in vitro inhibitory potency of this compound against the PHD enzymes from the preclinical species and humans to identify any significant differences. Develop a PK/PD model that links drug exposure to the desired pharmacodynamic endpoint (e.g., EPO increase) in each species to better inform the predicted effective concentration range in humans. |
| Underestimation of metabolic complexity in humans. | Investigate the metabolic pathways of this compound in human liver microsomes and compare them to those in preclinical species. This compound is primarily metabolized by CYP2C8 in humans, and differences in this pathway can lead to significant exposure variations.[9] |
Issue: Unexpected off-target effects observed in vitro or in early clinical studies.
| Potential Cause | Troubleshooting Steps |
| Broad activity of HIF stabilization. | Conduct comprehensive in vitro screening against a wide panel of receptors, enzymes, and ion channels to identify potential off-target interactions. Perform gene expression profiling in relevant cell types treated with this compound to understand the broader impact on HIF-regulated pathways beyond erythropoiesis. |
| Differences in tissue-specific HIF-α isoform stabilization. | Investigate the relative stabilization of HIF-1α and HIF-2α in different tissues of interest in preclinical models. The balance between these isoforms can influence the overall physiological response. |
| Accumulation of metabolites. | Characterize the pharmacological activity of major human metabolites of this compound.[10] Although preclinical studies suggest a similar toxicologic profile for metabolites, their accumulation in a clinical setting with impaired renal function could contribute to unexpected effects. |
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Oral Bioavailability (%) | ~56 | ~28 | ~65 | ~33 | ~66[11] |
| Tmax (hours) | 1-2 | 1-2 | 1-2 | 2-4 | 1-2 |
| Half-life (hours) | ~1 | ~1.5 | ~2 | ~2 | 1-4[2] |
| Clearance (L/h/kg) | Low | Low | Low | Low | 19.3 L/h (total)[11] |
| Volume of Distribution (L/kg) | ~0.8 | ~0.6 | ~0.3 | ~0.4 | 14.6 L (total)[11] |
Note: Data are approximate and can vary based on the specific study conditions.
Table 2: Preclinical vs. Clinical Efficacy and Iron Metabolism Markers
| Parameter | Preclinical Finding (Mice) | Clinical Finding (Humans) | Key Translational Considerations |
| Erythropoietin (EPO) Response | Significant, dose-dependent increase in plasma EPO.[6] | Dose-dependent increase in EPO, but peak levels are substantially lower than with exogenous ESA administration.[12] | Differences in the magnitude of the EPO response relative to the dose administered. |
| Hemoglobin (Hb) Increase | Significant increase in red cell mass parameters with daily dosing.[6] | Effective in achieving and maintaining target Hb levels (non-inferior to ESAs).[3][13] | Efficacy is maintained, but the required clinical dose and titration schedule are determined through extensive clinical trials. |
| Hepcidin | Dose-dependent decrease. | Significant decrease.[12] | The effect on hepcidin appears to translate well, supporting improved iron availability. |
| Ferritin | Dose-dependent decrease. | Decrease observed, indicating iron utilization.[12] | The magnitude of the decrease in the clinical setting is influenced by iron supplementation protocols. |
| Total Iron Binding Capacity (TIBC) | Increase observed. | Significant increase.[4][12] | This effect is consistent and suggests mobilization of iron stores. |
| Transferrin Saturation (TSAT) | Not consistently reported. | Variable; in some studies, a decrease was observed in non-dialysis patients, while no significant change was seen in dialysis patients.[4][14] | This highlights the complexity of iron dynamics in different patient populations and the influence of clinical management. |
Experimental Protocols
Key Preclinical Experiment: Efficacy in a Mouse Model of Anemia
-
Animal Model: Normal female B6D2F1 mice are often used for initial efficacy studies. For CKD models, 5/6 nephrectomy or an adenine-rich diet can be used to induce renal insufficiency and subsequent anemia.
-
This compound Administration: this compound (GSK1278863) is typically administered orally via gavage as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose.
-
Dosing Regimen: Single-dose studies are used to assess the acute EPO response, with doses ranging from 1 to 60 mg/kg.[1] Chronic studies involve once-daily dosing for several weeks to evaluate the effects on hemoglobin and red blood cell parameters.
-
Sample Collection: Blood samples are collected at various time points post-dosing via tail vein or terminal cardiac puncture. Plasma is separated for EPO and VEGF analysis, and whole blood is used for hematology.
-
Endpoint Analysis:
-
EPO and VEGF Levels: Measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Hematology: Complete blood counts, including hemoglobin, hematocrit, and reticulocyte counts, are analyzed using an automated hematology analyzer.
-
Key Clinical Trial Design: ASCEND Program
-
Study Design: The ASCEND program consisted of five Phase III, randomized, open-label (for efficacy) and blinded (for cardiovascular safety adjudication), active-controlled non-inferiority trials.[3][13]
-
Patient Population: Included both non-dialysis-dependent (NDD) and dialysis-dependent (DD) adult patients with anemia of CKD.
-
Intervention: Patients were randomized to receive either oral, once-daily this compound or a conventional erythropoiesis-stimulating agent (ESA), such as darbepoetin alfa or epoetin alfa.
-
Dose Titration: Doses of this compound and ESAs were adjusted based on hemoglobin levels to maintain them within a target range (typically 10-11.5 g/dL).
-
Primary Efficacy Endpoint: Change in hemoglobin from baseline to a prespecified evaluation period.
-
Primary Safety Endpoint: Time to first occurrence of major adverse cardiovascular events (MACE), defined as a composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke.
-
Iron Management: A standardized iron management protocol was implemented across both treatment arms to ensure iron repletion.
Visualizations
Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and increased transcription of target genes.
Caption: The workflow from preclinical studies to clinical trials for this compound, highlighting key translational challenges.
References
- 1. kdigo.org [kdigo.org]
- 2. Renoprotective Effects of this compound in Patients with Chronic Kidney Disease and Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. us.gsk.com [us.gsk.com]
- 4. Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Clinical Pharmacokinetics of this compound: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Daprodustat and Vascular Endothelial Growth Factor (VEGF)
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential impact of Daprodustat on vascular endothelial growth factor (VEGF) during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound might influence VEGF levels?
A1: this compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2] By inhibiting prolyl hydroxylase enzymes, it leads to the stabilization of HIF-alpha (HIF-α) subunits. These stabilized subunits then travel to the nucleus, combine with HIF-beta (HIF-β) subunits, and activate the transcription of various genes, including those for erythropoietin (EPO) and VEGF.[1][3][4] This is the primary pathway through which this compound could potentially increase VEGF levels.
Q2: Is a significant increase in VEGF a common finding with therapeutic doses of this compound?
A2: No, extensive clinical data from studies in patients with chronic kidney disease (CKD) have shown that therapeutic doses of this compound used to manage anemia do not result in clinically significant increases in plasma VEGF levels when compared to placebo or erythropoiesis-stimulating agents (ESAs).[3][5][6] While high doses (50-100 mg) in healthy volunteers have been associated with some increase in VEGF, these are generally not the doses used for anemia treatment.[7][8]
Q3: What are the potential adverse events associated with elevated VEGF levels?
A3: Increased levels of VEGF have been associated with certain ocular conditions, such as macular edema, proliferative retinopathy, and choroidal neovascularization.[6][9] However, clinical trials with this compound have not shown an increased incidence of these ocular adverse events.[9][10]
Q4: How can we monitor the potential impact of this compound on VEGF in our experiments?
A4: Regular monitoring of plasma VEGF levels using a validated enzyme-linked immunosorbent assay (ELISA) is the most direct method.[11][12] Additionally, for in vivo studies, periodic ophthalmologic examinations can be conducted to screen for any ocular changes that might be associated with altered VEGF activity.[9]
Troubleshooting Guides
Issue 1: Unexpected Increase in Plasma VEGF Levels in a Pre-clinical Model
-
Possible Cause 1: Dose of this compound.
-
Troubleshooting Step: Verify the dose of this compound being administered. Preclinical models may have different sensitivities. Consider performing a dose-response study to identify the optimal therapeutic dose for erythropoiesis without causing a significant elevation in VEGF.
-
-
Possible Cause 2: Assay Variability.
-
Troubleshooting Step: Ensure the validity and reproducibility of your VEGF ELISA. Run appropriate controls, including a standard curve and positive/negative controls. Consider using a commercially available, validated ELISA kit.[13]
-
-
Possible Cause 3: Model-Specific Effects.
-
Troubleshooting Step: Investigate the inherent biology of your experimental model. Some cell lines or animal strains may have a more pronounced VEGF response to HIF stabilization. Characterize the baseline VEGF expression and response in your specific model.
-
Issue 2: Inconsistent VEGF Results Between Experiments
-
Possible Cause 1: Sample Handling and Storage.
-
Troubleshooting Step: Standardize your sample collection and storage procedures. VEGF can be sensitive to degradation. Collect samples at consistent time points relative to this compound administration and store them at -80°C until analysis.[11]
-
-
Possible Cause 2: Reagent Quality.
-
Troubleshooting Step: Check the expiration dates and storage conditions of all assay reagents, including antibodies and standards. Use fresh reagents whenever possible.
-
-
Possible Cause 3: Inter-operator Variability.
-
Troubleshooting Step: Ensure all personnel performing the assays are following the exact same protocol. Minor variations in incubation times, washing steps, or pipetting techniques can lead to variability.
-
Quantitative Data Summary
The following tables summarize findings from various studies regarding the effect of this compound on VEGF levels.
Table 1: Summary of Clinical Trial Findings on Plasma VEGF Levels
| Study Population | This compound Dose | Comparator | Outcome on VEGF Levels | Citation |
| Non-dialysis CKD patients | 4-10 mg daily | Placebo | No significant differences observed between groups. | [3] |
| Hemodialysis patients | 4-10 mg daily | Placebo | Plasma VEGF concentrations were minimally changed. | [14] |
| Non-dialysis CKD patients | Not specified | Control (rhEPO) | Minimal, if any, effect on VEGF. | [5] |
| Dialysis and Non-dialysis CKD | Not specified | Placebo or rhEPO | No trend of increasing plasma VEGF was observed. | [6] |
| Japanese Hemodialysis patients | 4-24 mg daily | Darbepoetin alfa | Minimal VEGF elevation with this compound treatment for 52 weeks. | [10] |
Table 2: Preclinical and High-Dose Study Observations
| Study Population | This compound Dose | Key Observation | Citation |
| Healthy Volunteers | 50-100 mg | Increases in plasma VEGF levels were noted at these higher doses. | [7][8] |
| Normal Mice | Single dose | Minimal increases in plasma VEGF-A concentrations. | [15] |
| Vascular Smooth Muscle Cells (in vitro) | 1-100 µmol/L | Dose-dependent increase in VEGF-A expression. | [4][16] |
Experimental Protocols
1. Quantification of VEGF Levels by ELISA
-
Objective: To measure the concentration of VEGF in plasma or cell culture supernatant.
-
Methodology:
-
Sample Collection: Collect blood samples in EDTA-containing tubes. Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C. For cell culture, collect supernatant and centrifuge to remove cellular debris.
-
Assay Procedure: Use a commercial human VEGF ELISA kit (e.g., from R&D Systems).[4][16]
-
Prepare all reagents, standards, and samples as instructed in the kit manual.[13]
-
Add assay diluent to each well of a 96-well plate pre-coated with a VEGF capture antibody.
-
Add standards, controls, and samples to the appropriate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis: Measure the optical density at the appropriate wavelength using a microplate reader. Generate a standard curve by plotting the mean absorbance for each standard concentration. Use the standard curve to determine the VEGF concentration in the samples.
-
2. Western Blot for HIF-1α Stabilization
-
Objective: To qualitatively or semi-quantitatively assess the stabilization of HIF-1α in cell lysates following this compound treatment.
-
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An Emerging Treatment Alternative for Anemia in Chronic Kidney Disease Patients: A Review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and clinical implications of HIF-PHI this compound in dialysis-dependent and non-dialysis-dependent chronic kidney disease anemic patients: a general review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of this compound in the Treatment of Renal Anemia Due to Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficacy and Safety of this compound Compared with Darbepoetin Alfa in Japanese Hemodialysis Patients with Anemia: A Randomized, Double-Blind, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of VEGF levels [bio-protocol.org]
- 12. In vivo Optical Molecular Imaging of Vascular Endothelial Growth Factor for Monitoring Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Effects of this compound, a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor on Anemia Management in Japanese Hemodialysis Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling [frontiersin.org]
Validation & Comparative
Head-to-head comparison of Daprodustat and Vadadustat in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapies for anemia associated with chronic kidney disease (CKD), a new class of oral drugs, the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, has emerged as a promising alternative to traditional erythropoiesis-stimulating agents (ESAs). By mimicking the body's natural response to hypoxia, these agents stimulate endogenous erythropoietin (EPO) production and improve iron metabolism. Among the frontrunners in this class are Daprodustat and Vadadustat. This guide provides a head-to-head comparison of their preclinical profiles based on publicly available experimental data, offering a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and Vadadustat exert their therapeutic effects by inhibiting HIF-prolyl hydroxylases (PHDs), key enzymes in the oxygen-sensing pathway.[1] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[2][3] By inhibiting PHDs, both drugs stabilize HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a suite of genes involved in erythropoiesis.[2][3] This includes the gene for erythropoietin (EPO), the primary hormone regulating red blood cell production.[2][3]
In Vitro Potency: A Look at Enzyme Inhibition
The potency of this compound and Vadadustat has been assessed through in vitro assays measuring their ability to inhibit the three main PHD isoforms: PHD1, PHD2, and PHD3. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| This compound | 3.5 | 22.2 | 5.5 | [4] |
| Vadadustat | 15.36 | 11.83 | 7.63 | [5] |
Table 1: In Vitro Potency of this compound and Vadadustat against PHD Isoforms.
As shown in Table 1, both compounds exhibit low nanomolar inhibition of all three PHD isoforms. This compound appears to be a more potent inhibitor of PHD1 and PHD3, while Vadadustat shows slightly higher potency against PHD2.[4][5]
Preclinical Efficacy in Animal Models
The ultimate preclinical validation for these compounds lies in their ability to stimulate erythropoiesis in vivo. The 5/6 nephrectomy rat model is a widely used preclinical model of CKD-induced anemia.[3][6]
Erythropoietin (EPO) Production
A single oral dose of both this compound and Vadadustat has been shown to induce a significant, transient increase in circulating plasma EPO levels in rodents.[2][3] For instance, a 60 mg/kg oral dose of this compound in normal mice resulted in a significant elevation of plasma EPO.[2] Similarly, Vadadustat demonstrated a time- and dose-dependent increase in circulating EPO levels in rats.[5]
Effects on Hematological Parameters
Consistent with their mechanism of action, both drugs have demonstrated the ability to increase key hematological parameters in various preclinical species.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Normal Mice | A single 60 mg/kg dose significantly increased plasma EPO. | [2] |
| Preclinical Species | Once-daily oral administration significantly increased reticulocytes and red cell mass parameters. | [2] | |
| Vadadustat | Healthy Rats | Daily oral dosing for 14 days increased red blood cell indices. | [3][7] |
| 5/6 Nephrectomy Rats | Daily oral dosing for 14 days increased red blood cell indices. | [3][7] | |
| Mice and Dogs | Once-daily repeat oral dosing increased hemoglobin and hematocrit. | [3][7] |
Table 2: Summary of In Vivo Efficacy of this compound and Vadadustat in Preclinical Models.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of this compound and Vadadustat.
HIF-Prolyl Hydroxylase (PHD) Inhibition Assay (In Vitro)
This assay quantifies the inhibitory activity of a compound against PHD enzymes. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5]
Objective: To determine the IC50 value of a test compound against PHD1, PHD2, and PHD3.
General Procedure:
-
Reagents and Materials: Recombinant human PHD1, PHD2, and PHD3 enzymes; a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain (ODDD) of HIF-1α; co-substrates (α-ketoglutarate, ascorbate, Fe(II)); VHL-elongin B-elongin C (VBC) complex; detection reagents (e.g., europium-labeled anti-tag antibody, streptavidin-labeled acceptor).
-
Assay Principle: The PHD enzyme hydroxylates the HIF-1α peptide substrate. The hydroxylated peptide is then recognized by the VBC complex. The proximity of the donor and acceptor fluorophores on the antibody and VBC complex, respectively, results in a FRET signal. An inhibitor will prevent hydroxylation, leading to a decrease in the FRET signal.
-
Method:
-
The enzymatic reaction is carried out in a suitable buffer (e.g., HEPES) containing the PHD enzyme, HIF-1α peptide, and co-substrates.
-
The test compound (this compound or Vadadustat) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents are added.
-
After an incubation period, the TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5/6 Nephrectomy Model of CKD-Induced Anemia (In Vivo)
This surgical model in rodents is a standard for inducing chronic kidney disease and the associated anemia.[6][8][9]
Objective: To evaluate the in vivo efficacy of a test compound in a model of CKD-associated anemia.
General Procedure:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[9]
-
Surgical Procedure (Two-Step):
-
Step 1: Under anesthesia, two of the three branches of the left renal artery are ligated, or the upper and lower poles of the left kidney are surgically removed, resulting in the infarction or removal of approximately two-thirds of the left kidney.[8][10][11]
-
Step 2: One week after the first surgery, a right unilateral nephrectomy (removal of the entire right kidney) is performed.[8][10][11]
-
Sham-operated animals undergo a similar surgical procedure without the removal of kidney tissue.
-
-
Post-Operative Care: Animals are monitored for recovery, and appropriate analgesia is provided.
-
Induction of Anemia: The reduction in renal mass leads to a progressive decline in kidney function and the development of anemia over several weeks.
-
Drug Administration: Once anemia is established (confirmed by measuring hemoglobin or hematocrit), animals are treated with the test compound (this compound or Vadadustat) or vehicle, typically via oral gavage, on a daily basis for a specified duration (e.g., 14 days).[3][7]
-
Outcome Measures:
-
Blood samples are collected at baseline and at various time points during the treatment period.
-
Hematological parameters (hemoglobin, hematocrit, red blood cell count, reticulocyte count) are measured.
-
Plasma EPO levels are quantified using ELISA.
-
Markers of renal function (e.g., blood urea nitrogen, serum creatinine) are also monitored.
-
Off-Target Effects and Selectivity
A critical aspect of preclinical evaluation is the assessment of off-target effects. For HIF-PH inhibitors, there is a potential for interaction with other 2-oxoglutarate-dependent dioxygenases. One enzyme of particular interest is collagen prolyl-4-hydroxylase (CP4H). Inhibition of CP4H has been associated with valvulopathy in preclinical models. This compound has been reported to be highly selective for PHDs over CP4H, with a selectivity ratio of over 9000-fold.[2] While specific selectivity data for Vadadustat against CP4H was not prominent in the reviewed literature, the preclinical studies did not highlight significant safety concerns related to off-target effects.[3][7] Furthermore, in preclinical studies, neither this compound nor Vadadustat was found to significantly stimulate the production of vascular endothelial growth factor (VEGF), a potential concern for HIF activators.[2][3][7]
Conclusion
Based on the available preclinical data, both this compound and Vadadustat are potent oral HIF-PH inhibitors that effectively stimulate erythropoiesis in animal models of anemia. This compound exhibits high potency for PHD1 and PHD3, while Vadadustat is slightly more potent against PHD2. Both compounds have demonstrated the ability to increase EPO, hemoglobin, and hematocrit in a dose-dependent manner. The preclinical profiles of both drugs support their clinical development for the treatment of anemia in patients with chronic kidney disease. Further direct comparative studies would be beneficial to delineate more subtle differences in their preclinical efficacy and safety profiles. This guide provides a foundational comparison to aid researchers in understanding the preclinical characteristics of these two important therapeutic agents.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ir.akebia.com [ir.akebia.com]
- 6. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. 5/6-nephrectomy model [bio-protocol.org]
- 9. gubra.dk [gubra.dk]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. karger.com [karger.com]
Comparative analysis of the safety profiles of different HIF-PHI inhibitors
The advent of Hypoxia-Induc दल-Factor Prolyl Hydroxylase Inhibitors (HIF-PHI) has marked a significant advancement in the management of anemia associated with Chronic Kidney Disease (CKD). These oral agents stimulate endogenous erythropoietin production, offering an alternative to injectable Erythropoiesis-Stimulating Agents (ESAs). However, their systemic mechanism of action raises important questions about their long-term safety. This guide provides a comparative analysis of the safety profiles of prominent HIF-PHI inhibitors—roxadustat, daprodustat, vadadustat, and molidustat—supported by data from clinical trials and preclinical studies.
Comparative Safety Profiles
The safety of HIF-PHI inhibitors has been extensively evaluated in large-scale clinical trial programs. The primary focus of these assessments has been on cardiovascular outcomes, given the patient population's inherent cardiovascular risk. The following tables summarize the key safety findings for major adverse cardiovascular events (MACE) and other notable adverse events.
Major Adverse Cardiovascular Events (MACE)
A primary concern with any new therapy for CKD-related anemia is its cardiovascular safety. MACE is a composite endpoint that typically includes all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke.
Table 1: Comparison of Major Adverse Cardiovascular Events (MACE) in Dialysis-Dependent (DD) CKD Patients
| Inhibitor | Trial(s) | Comparator | Risk Ratio/Hazard Ratio (95% CI) | Key Findings |
| Roxadustat | Pooled Analysis | Epoetin alfa | HR: 0.96 (0.82 - 1.13) | Non-inferior to epoetin alfa.[1] |
| This compound | ASCEND-D | Conventional ESAs | HR: 0.93 (0.81 - 1.07) | Non-inferior to conventional ESAs.[2] |
| Vadadustat | INNO2VATE | Darbepoetin alfa | HR: 0.96 (0.83 - 1.11) | Non-inferior to darbepoetin alfa. |
| Molidustat | MIYABI ND-M | Darbepoetin alfa | - | Data for a direct MACE comparison in a large-scale trial is less mature. |
Table 2: Comparison of Major Adverse Cardiovascular Events (MACE) in Non-Dialysis-Dependent (NDD) CKD Patients
| Inhibitor | Trial(s) | Comparator | Risk Ratio/Hazard Ratio (95% CI) | Key Findings |
| Roxadustat | Pooled Analysis | Placebo | HR: 1.10 (0.96 - 1.27) | Non-inferior to placebo based on a pre-specified margin.[3] |
| This compound | ASCEND-ND | Darbepoetin alfa | HR: 1.03 (0.89 - 1.19) | Non-inferior to darbepoetin alfa.[2] |
| Vadadustat | PRO2TECT | Darbepoetin alfa | HR: 1.17 (1.01 - 1.36) | Did not meet the pre-specified non-inferiority margin for MACE.[4] |
| Molidustat | MIYABI ND-C | Darbepoetin alfa | - | Data for a direct MACE comparison in a large-scale trial is less mature. |
Other Key Adverse Events
Beyond MACE, several other adverse events have been closely monitored in clinical trials of HIF-PHI inhibitors. These include hypertension, hyperkalemia, and thromboembolic events.
Table 3: Comparison of Other Key Adverse Events (Risk Ratios or Hazard Ratios vs. Comparators)
| Adverse Event | Roxadustat | This compound | Vadadustat | Molidustat |
| Hypertension | Higher risk in NDD patients vs. placebo.[5] | Commonly reported, but rates similar to ESAs.[2] | Lower risk than ESAs in dialysis patients.[6] | Similar incidence to darbepoetin.[7] |
| Hyperkalemia | Higher risk in DD patients vs. ESAs.[5] | More prevalent in NDD patients in placebo-controlled trials.[8] | Similar incidence to darbepoetin. | Similar incidence to darbepoetin.[7] |
| Thromboembolic Events | No significant difference compared to ESAs. | More prevalent in NDD patients in placebo-controlled trials.[8] | No significant difference compared to ESAs. | No significant difference compared to ESAs. |
| Discontinuation due to AEs | Higher risk than ESAs.[9] | - | Higher risk than ESAs.[9] | - |
| Gastrointestinal Disorders | Higher occurrence than ESAs.[6] | Commonly reported as diarrhea.[2] | Diarrhea commonly reported.[10] | - |
| Vascular Access Complications | Higher risk than ESAs.[6] | Lower risk than ESAs.[6] | - | - |
Experimental Protocols
The safety assessment of HIF-PHI inhibitors involves a comprehensive array of preclinical and clinical studies designed to identify potential on-target and off-target toxicities.
Preclinical Safety Assessment
1. In Vitro Selectivity Profiling:
-
Objective: To determine the selectivity of the HIF-PHI inhibitor for the three human prolyl hydroxylase domain (PHD) isoforms (PHD1, PHD2, and PHD3) and its potential to inhibit other related 2-oxoglutarate-dependent dioxygenases.
-
Methodology:
-
Recombinant human PHD isoforms and other 2-oxoglutarate-dependent dioxygenases (e.g., factor inhibiting HIF (FIH), collagen prolyl-4-hydroxylases (C-P4H)) are used.
-
Enzyme inhibition assays are performed, typically using a substrate peptide derived from HIF-1α.
-
The inhibitory activity (IC50 values) of the test compound is determined by measuring the reduction in the hydroxylation of the substrate. This can be assessed using various techniques, including mass spectrometry or fluorescence-based assays.[11]
-
A broad panel of other enzymes and receptors is also screened to identify potential off-target interactions.
-
2. Cellular Assays for HIF Stabilization and Target Gene Expression:
-
Objective: To confirm that the inhibitor stabilizes HIF-α subunits in a cellular context and induces the expression of HIF target genes.
-
Methodology:
-
Human cell lines (e.g., Hep3B, HeLa) are treated with varying concentrations of the HIF-PHI inhibitor.
-
HIF-1α and HIF-2α protein levels are measured by Western blotting.
-
The expression of HIF target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF), is quantified using quantitative real-time PCR (qRT-PCR) or enzyme-linked immunosorbent assay (ELISA).
-
3. In Vivo Cardiovascular Safety Pharmacology Studies:
-
Objective: To assess the potential effects of the HIF-PHI inhibitor on cardiovascular function in animal models, in accordance with ICH S7A and S7B guidelines.
-
Methodology:
-
Conscious, telemetered animals (commonly dogs or non-human primates) are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.[12]
-
Animals are administered single or multiple doses of the test compound.
-
Key parameters evaluated include QT interval prolongation (a marker for proarrhythmic potential), changes in blood pressure, and heart rate variability.[12]
-
4. General Toxicology Studies:
-
Objective: To identify potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).
-
Methodology:
-
Repeated-dose toxicity studies are conducted in at least two species (one rodent, one non-rodent) for various durations (e.g., 28 days, 3 months, 6 months).
-
A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
-
Clinical Safety Assessment
1. Phase I Clinical Trials:
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the HIF-PHI inhibitor in healthy volunteers.
-
Methodology:
-
Single ascending dose and multiple ascending dose studies are conducted.
-
Intensive monitoring of vital signs, ECGs, and laboratory parameters is performed.
-
A Thorough QT (TQT) study may be conducted to definitively assess the effect on cardiac repolarization, as per ICH E14 guidelines.
-
2. Phase II and III Clinical Trials:
-
Objective: To evaluate the efficacy and safety of the HIF-PHI inhibitor in the target patient population (CKD patients with anemia).
-
Methodology:
-
Randomized, controlled trials comparing the HIF-PHI inhibitor to placebo or an active comparator (ESA).
-
The primary safety endpoint is typically a composite of major adverse cardiovascular events (MACE).
-
Other safety endpoints include the incidence of all adverse events (AEs), serious adverse events (SAEs), AEs of special interest (e.g., thromboembolic events, hypertension, hyperkalemia), and changes in laboratory parameters.
-
An independent data monitoring committee and an independent event adjudication committee are typically employed to ensure patient safety and unbiased assessment of safety endpoints.
-
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway Under Normoxia and Hypoxia
The hypoxia-inducible factor (HIF) pathway is the central mechanism through which cells sense and adapt to changes in oxygen availability.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for Preclinical Safety Assessment
The preclinical safety assessment of a novel HIF-PHI inhibitor follows a structured workflow to identify potential hazards before human clinical trials.
Caption: A generalized workflow for the preclinical safety assessment of HIF-PHI inhibitors.
Conclusion
The development of HIF-PHI inhibitors represents a significant therapeutic advance for patients with anemia of CKD. While these agents have generally demonstrated non-inferiority to ESAs in terms of major adverse cardiovascular events in the dialysis-dependent population, some differences and potential safety signals have emerged, particularly in the non-dialysis-dependent setting. Vadadustat, for instance, did not meet its primary cardiovascular safety endpoint in the PRO2TECT trials for NDD-CKD patients. Furthermore, differences in the incidence of adverse events such as hypertension, hyperkalemia, and vascular access complications have been observed among the various inhibitors.
The comprehensive preclinical and clinical safety evaluation programs, including detailed assessments of off-target effects and cardiovascular safety, are crucial for understanding the complete safety profile of each HIF-PHI inhibitor. As these agents become more widely used, ongoing pharmacovigilance and real-world evidence will be essential to further delineate their long-term safety and to guide their appropriate use in clinical practice. Researchers and drug development professionals should continue to focus on understanding the nuanced differences in the safety profiles of these agents to optimize patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Open Access@KRIBB: Selective small molecule probes for the hypoxia inducible factor (HIF) Prolyl Hydroxylases [oak.kribb.re.kr]
- 3. Cardiovascular Safety of Roxadustat in CKD Anemia: A Fig Leaf Named Noninferiority - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 6. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non-Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
Daprodustat vs. Traditional Therapies: A Comparative Analysis of Cardiovascular Outcomes in Anemia of Chronic Kidney Disease
A deep dive into the cardiovascular safety and efficacy of daprodustat, a novel oral hypoxia-inducible factor prolyl hydroxylase inhibitor, compared to conventional erythropoiesis-stimulating agents (ESAs) for the treatment of anemia in patients with chronic kidney disease (CKD). This guide provides a comprehensive overview of key clinical trial data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
This compound, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has emerged as a new therapeutic option for anemia associated with chronic kidney disease (CKD). It offers a distinct mechanism of action compared to traditional injectable erythropoiesis-stimulating agents (ESAs) like epoetin alfa and darbepoetin alfa. This guide provides a detailed comparison of the cardiovascular outcomes associated with this compound versus ESAs, drawing on data from pivotal phase 3 clinical trials and subsequent meta-analyses. The primary focus is on major adverse cardiovascular events (MACE), providing researchers, scientists, and drug development professionals with a concise yet comprehensive overview to inform their work.
I. Comparative Cardiovascular Outcomes: A Data-Driven Analysis
The cardiovascular safety of this compound has been rigorously evaluated in the ASCEND (Anemia Studies in Chronic Kidney Disease: Erythropoiesis via a Novel Prolyl Hydroxylase Inhibitor this compound) program, which included two large, randomized, open-label, event-driven trials: ASCEND-D for patients on dialysis and ASCEND-ND for patients not on dialysis.[1][2]
Major Adverse Cardiovascular Events (MACE)
The primary safety endpoint in both the ASCEND-D and ASCEND-ND trials was the time to first occurrence of a major adverse cardiovascular event (MACE), a composite of death from any cause, nonfatal myocardial infarction, or nonfatal stroke.[3][4] The results demonstrated that this compound was non-inferior to ESAs in terms of cardiovascular outcomes in both patient populations.[5][6]
A meta-analysis of nine randomized controlled trials involving 8,022 patients with CKD concluded that treatment with this compound did not affect the risk for a major adverse cardiovascular event compared with control treatments (Risk Ratio 0.98).[1] Another meta-analysis of eight clinical trials with 8,245 CKD patients found that this compound significantly reduced the incidence of MACE in the dialysis-dependent CKD subgroup (Risk Ratio: 0.89).[7]
Table 1: Major Adverse Cardiovascular Events (MACE) in Dialysis-Dependent CKD Patients (ASCEND-D Trial)
| Outcome | This compound | ESA (Epoetin alfa/Darbepoetin alfa) | Hazard Ratio (95% CI) | Non-inferiority Margin |
| MACE | Occurrences | Occurrences | 0.93 (0.81 - 1.07) | 1.25 |
Data from the ASCEND-D trial as reported in multiple sources.[5][6][8]
Table 2: Major Adverse Cardiovascular Events (MACE) in Non-Dialysis-Dependent CKD Patients (ASCEND-ND Trial)
| Outcome | This compound | ESA (Darbepoetin alfa) | Hazard Ratio (95% CI) | Non-inferiority Margin |
| MACE | Occurrences | Occurrences | 1.03 (0.89 - 1.19) | 1.25 |
Data from the ASCEND-ND trial as reported in multiple sources.[5][6][8][9]
Heart Failure Hospitalization
Prespecified and post hoc analyses of the ASCEND trials investigated the rates of hospitalization for heart failure. In patients not receiving dialysis, the number of first heart failure hospitalizations was numerically greater in the this compound arm, although this difference was not statistically significant (Hazard Ratio, 1.22).[10][11] Similarly, in patients receiving dialysis, the difference was not statistically significant (Hazard Ratio, 1.10).[10][11] However, a post hoc analysis showed that this compound was associated with a significantly higher risk of total (first and recurrent) heart failure hospitalizations in non-dialysis patients.[10]
II. Experimental Protocols of Key Clinical Trials (ASCEND Program)
The ASCEND program was designed to establish the efficacy and cardiovascular safety of this compound compared to standard-of-care ESAs in a broad population of patients with anemia of CKD.
ASCEND-D Trial (Dialysis Patients)
-
Study Design: A phase 3, randomized, open-label, active-controlled, event-driven trial.[2]
-
Participants: 2,964 adults with CKD who had been undergoing dialysis for more than 90 days, had received an ESA for at least 6 weeks, and had a hemoglobin level of 8.0 to 12.0 g/dL.[3][6] Patients were required to have a serum ferritin level of >100 ng/mL and a transferrin saturation >20%.[3]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound or an injectable ESA (epoetin alfa for hemodialysis patients or darbepoetin alfa for peritoneal dialysis patients).[6] Doses were adjusted to maintain a target hemoglobin level of 10 to 11.5 g/dL.[6]
-
Primary Endpoints:
-
Mean change in hemoglobin from baseline to the evaluation period (weeks 28-52).
-
Time to first adjudicated MACE.[3]
-
ASCEND-ND Trial (Non-Dialysis Patients)
-
Study Design: A phase 3, global, randomized, open-label, active-controlled, event-driven trial.[1][12]
-
Participants: 3,872 adult patients with CKD Stages 3–5 not requiring dialysis.[1][4] Eligible patients were either not using ESAs with a screening hemoglobin of 8–10 g/dL or were receiving ESAs with a screening hemoglobin of 8–12 g/dL.[1][12] Iron repletion was required (ferritin >100 ng/mL and transferrin saturation >20%).[1]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound or subcutaneous darbepoetin alfa.[1] Doses were adjusted to maintain a target hemoglobin range of 10 to 11 g/dL.
-
Primary Endpoints:
III. Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound and traditional ESAs stimulate erythropoiesis through distinct signaling pathways.
Caption: this compound and ESA Signaling Pathways.
Experimental Workflow of a Pivotal Clinical Trial
The workflow of the ASCEND trials provides a representative model for large-scale cardiovascular outcome studies in this therapeutic area.
Caption: ASCEND Clinical Trial Workflow.
IV. Conclusion and Future Directions
The available evidence from large-scale clinical trials and meta-analyses indicates that this compound is non-inferior to traditional ESAs in terms of major adverse cardiovascular events for the treatment of anemia in both dialysis-dependent and non-dialysis-dependent CKD patients.[5][6] The oral administration of this compound presents a more convenient alternative to injectable ESAs.[8]
However, the numerical, albeit not statistically significant, increase in heart failure hospitalizations observed in some analyses, particularly in non-dialysis patients, warrants further investigation.[10][11] Ongoing research and real-world evidence will be crucial to further delineate the long-term cardiovascular safety profile of this compound and its place in the therapeutic landscape for anemia of CKD. Researchers and drug development professionals should consider these findings in the design of future studies and the development of next-generation therapies for this patient population.
References
- 1. The ASCEND-ND trial: study design and participant characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study design and baseline characteristics of patients on dialysis in the ASCEND-D trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The ASCEND-ND trial: study design and participant characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Erythropoietin - Wikipedia [en.wikipedia.org]
- 10. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
Daprodustat for Anemia in Chronic Kidney Disease: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trials on Daprodustat, an oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, for the treatment of anemia in patients with chronic kidney disease (CKD). It offers an objective comparison with alternative therapies, supported by quantitative data from multiple studies.
Executive Summary
This compound has emerged as a viable oral alternative to traditional erythropoiesis-stimulating agents (ESAs) for managing anemia in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. Meta-analyses of randomized controlled trials demonstrate that this compound is effective in increasing and maintaining hemoglobin levels, with a safety profile that is generally comparable to ESAs. Notably, this compound offers a different mechanism of action that involves the regulation of iron metabolism. This guide synthesizes findings on its efficacy and safety compared to ESAs and other HIF-PHI inhibitors.
Comparison of this compound with Alternative Treatments
The primary alternatives to this compound for anemia in CKD include injectable ESAs, such as Epoetin alfa and Darbepoetin alfa, and other oral HIF-PHI inhibitors like Roxadustat and Vadadustat.
Meta-analyses consistently show that this compound is non-inferior to recombinant human erythropoietin (rhEPO) in increasing and maintaining hemoglobin levels in both NDD-CKD and DD-CKD patients.[1][2][3] Compared to a placebo, this compound significantly increases hemoglobin levels.[1][4]
A key differentiator for this compound lies in its effect on iron metabolism. Studies have shown that this compound can improve iron availability for erythropoiesis.[5] Specifically, it has been shown to significantly decrease hepcidin and ferritin levels while increasing total iron-binding capacity (TIBC).[2][3][4]
In terms of cardiovascular safety, a critical consideration in the CKD population, meta-analyses have reported no significant difference in the incidence of major adverse cardiovascular events (MACE) between this compound and rhEPO.[2] One meta-analysis even suggested a significantly lower incidence of MACE in the DD-CKD subgroup treated with this compound compared to rhEPO.[2] The incidence of serious adverse events (SAEs) with this compound was found to be comparable to placebo and significantly lower than with rhEPO in one meta-analysis.[1]
When compared with other HIF-PHI inhibitors, network meta-analyses suggest that this compound, Roxadustat, and Vadadustat are broadly comparable in terms of efficacy and cardiovascular safety.[6][7] However, some studies indicate that Roxadustat may be more effective at raising hemoglobin levels, while this compound may have a better impact on optimizing iron metabolism in DD-CKD patients.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses comparing this compound with placebo and rhEPO.
Table 1: Efficacy of this compound vs. Placebo in CKD Patients with Anemia
| Outcome Measure | Patient Population | Mean Difference (MD) / Weighted Mean Difference (WMD) [95% CI] | p-value | Reference |
| Change in Hemoglobin (g/dL) | NDD-CKD | 1.73 [0.34 to 3.12] | 0.01 | [1] |
| Change in Hemoglobin (g/dL) | DD-CKD | 1.88 [0.68 to 3.09] | 0.002 | [1] |
| Change in Hemoglobin (g/dL) | CKD (Combined) | 1.29 [0.96 to 1.62] | < 0.00001 | [4] |
| Change in Transferrin (g/dL) | CKD (Combined) | 0.67 [0.45 to 0.89] | < 0.00001 | [4] |
| Change in TIBC (µg/dL) | CKD (Combined) | 9.97 [6.07 to 13.8] | < 0.00001 | [4] |
| Change in Hepcidin (µg/L) | CKD (Combined) | -76.1 [-91.8 to -60.3] | < 0.00001 | [4] |
| Change in Ferritin (µg/L) | CKD (Combined) | -63.6 [-96.6 to -30.7] | 0.0002 | [4] |
CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease; TIBC: Total Iron-Binding Capacity.
Table 2: Efficacy of this compound vs. rhEPO in CKD Patients with Anemia
| Outcome Measure | Patient Population | Mean Difference (MD) [95% CI] | p-value | Reference |
| Change in Hemoglobin (g/dL) | NDD-CKD | 0.05 [-0.49 to 0.59] | 0.86 | [1] |
| Change in Hemoglobin (g/dL) | DD-CKD | 0.12 [-0.28 to 0.52] | 0.55 | [1] |
| Change in Hemoglobin (g/dL) | NDD-CKD | -0.01 [-0.38 to 0.35] | 0.95 | [2][3] |
| Change in Hemoglobin (g/dL) | DD-CKD | 0.10 [-0.13 to 0.34] | 0.50 | [2] |
CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease.
Table 3: Safety of this compound vs. Placebo and rhEPO in CKD Patients with Anemia
| Outcome Measure | Comparator | Patient Population | Risk Ratio (RR) [95% CI] | p-value | Reference |
| Serious Adverse Events (SAEs) | Placebo | NDD-CKD | 1.09 [0.26 to 4.68] | 0.91 | [1] |
| Serious Adverse Events (SAEs) | Placebo | DD-CKD | 0.79 [0.26 to 2.43] | 0.68 | [1] |
| Serious Adverse Events (SAEs) | rhEPO | NDD-CKD | 0.71 [0.52 to 0.97] | 0.03 | [1] |
| Serious Adverse Events (SAEs) | rhEPO | DD-CKD | 0.60 [0.42 to 0.87] | 0.007 | [1] |
| Major Adverse Cardiovascular Events (MACE) | rhEPO | DD-CKD | 0.89 [0.89 to 0.98] | 0.02 | [2] |
| Myocardial Infarction (MI) | rhEPO | DD-CKD | 0.74 [0.59 to 0.92] | 0.006 | [2] |
CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease.
Experimental Protocols
The meta-analyses included in this guide are based on data from multiple randomized controlled trials (RCTs). The general methodology for these meta-analyses involved a systematic search of medical databases such as PubMed, Embase, and the Cochrane Library to identify relevant RCTs.
Inclusion criteria for the individual trials typically included:
-
Study Design: Randomized controlled trials.
-
Participants: Adult patients with anemia associated with CKD, including both non-dialysis and dialysis-dependent populations.
-
Intervention: this compound at various doses.
-
Comparator: Placebo or active control (typically recombinant human erythropoietin).
-
Outcomes: Efficacy measures (e.g., change in hemoglobin, iron metabolism parameters) and safety measures (e.g., adverse events, serious adverse events, MACE).
Data Extraction and Analysis: Two independent reviewers typically extracted data from the included studies. The primary outcomes of interest were the mean change in hemoglobin from baseline and the incidence of adverse events. For continuous outcomes, the mean difference or weighted mean difference was calculated. For dichotomous outcomes, the risk ratio was calculated. A random-effects model was generally used for pooling the data to account for heterogeneity between studies.
For detailed experimental protocols of the individual clinical trials, it is recommended to consult the publications of the primary studies included in the cited meta-analyses.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the HIF pathway.
Experimental Workflow
Caption: General workflow for a meta-analysis of clinical trials.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Evaluating the safety and efficacy of this compound for anemia of chronic kidney disease: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and Safety of this compound Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
- 4. Effect of this compound on anemia in patients with chronic kidney disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - Analysis Group [analysisgroup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Oral Bioavailability of Daprodustat and Other HIF-PHI Inhibitors
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of a new class of anemia therapies.
Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors are a novel class of oral medications for the treatment of anemia associated with chronic kidney disease. These agents stimulate endogenous erythropoietin production and improve iron metabolism by stabilizing HIF, a transcription factor that regulates the body's response to hypoxia. A key differentiator among these emerging therapies is their oral bioavailability, which influences dosing frequency, patient compliance, and overall therapeutic efficacy. This guide provides a detailed comparison of the oral bioavailability of Daprodustat with other prominent HIF-PHI inhibitors: Vadadustat, Roxadustat, Molidustat, and Enarodustat, supported by experimental data and methodologies.
Quantitative Comparison of Oral Bioavailability
The oral bioavailability of HIF-PHI inhibitors varies, reflecting differences in their chemical structures and absorption characteristics. The following table summarizes the available quantitative data for this compound and its counterparts.
| HIF-PHI Inhibitor | Absolute Oral Bioavailability (%) | Key Pharmacokinetic Characteristics |
| This compound | 66.1%[1] | Moderate bioavailability.[1] |
| Vadadustat | Not explicitly reported | Well absorbed from the gastrointestinal tract.[2] |
| Roxadustat | Unknown | At least moderately high absorption is suggested by a mass balance study showing 45.8% of administered radioactivity excreted in urine.[3] |
| Molidustat | 59%[4] | Moderate bioavailability.[4] |
| Enarodustat | Not explicitly reported | Rapidly absorbed following oral administration.[5] |
Experimental Protocols for Bioavailability Determination
The determination of absolute oral bioavailability is a critical step in the clinical development of any oral medication. It typically involves a comparison of the drug's plasma concentration-time profile following oral administration with that of an intravenous (IV) administration, which guarantees 100% bioavailability.
This compound: Intravenous Microtracer Study
The absolute oral bioavailability of this compound was determined in a phase 1, open-label, non-randomized, two-period crossover study involving six healthy male participants.[6][7]
-
Study Design: Participants received a single 6 mg oral tablet of this compound. One hour later, a 1-hour intravenous infusion of 50 μg of [¹⁴C]-labeled this compound (a microtracer dose) was administered.[7]
-
Blood Sampling: Serial blood samples were collected for up to 144 hours after the oral dose to measure plasma concentrations of both unlabeled and radiolabeled this compound.[7]
-
Analytical Method: Plasma concentrations of this compound and its metabolites were determined using validated analytical methods.
-
Bioavailability Calculation: The absolute bioavailability (F) was calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to the AUC from the intravenous microtracer dose, after dose normalization.
Molidustat: Comparative Pharmacokinetic Study
The absolute bioavailability of Molidustat was assessed in a study involving 28 healthy participants.[4]
-
Study Design: This study compared the pharmacokinetic profile of a single oral dose of an immediate-release Molidustat tablet with an intravenous infusion of the drug.[4]
-
Dosing: Participants received either a single oral tablet or an intravenous infusion of Molidustat.
-
Blood Sampling: Blood samples were collected at various time points to determine the plasma concentration of Molidustat.
-
Bioavailability Calculation: The absolute bioavailability was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.
Roxadustat: Mass Balance Study
While the absolute oral bioavailability of Roxadustat has not been definitively reported, a mass balance study provided insights into its absorption. The study was conducted in six healthy volunteers.[3]
-
Study Design: Participants received a single oral dose of ¹⁴C-labeled Roxadustat.
-
Sample Collection: Urine and feces were collected to measure the excretion of radioactivity.
-
Absorption Estimation: The finding that 45.8% of the administered radioactivity was recovered in the urine suggests that at least this fraction of the oral dose was absorbed into the systemic circulation.[3]
Vadadustat and Enarodustat: Pharmacokinetic Profile Assessment
For Vadadustat and Enarodustat, while specific absolute bioavailability studies with intravenous administration are not detailed in the provided search results, their pharmacokinetic profiles have been characterized in Phase 1 clinical trials. These studies indicate good oral absorption.[2][5]
-
Study Design: Typically, these are single and multiple ascending dose studies in healthy volunteers and patient populations.
-
Assessments: Key pharmacokinetic parameters such as time to maximum concentration (Tmax), maximum plasma concentration (Cmax), and AUC are measured to characterize the absorption profile. For instance, Enarodustat was found to be rapidly absorbed in healthy Japanese subjects.[8] Vadadustat is also described as being well absorbed from the gastrointestinal tract.[2]
HIF-1α Signaling Pathway and the Mechanism of HIF-PHI Inhibitors
HIF-PHI inhibitors exert their therapeutic effect by modulating the HIF-1α signaling pathway. Understanding this pathway is crucial for appreciating their mechanism of action.
Caption: HIF-1α signaling under normoxic and hypoxic/HIF-PHI-inhibited conditions.
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase (PHD) enzymes, a process that requires oxygen and iron as cofactors. This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10][11][12][13][14][15][16][17][18] In hypoxic conditions or in the presence of a HIF-PHI, PHD activity is inhibited. This prevents HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The HIF-1α/β dimer then binds to hypoxia response elements (HREs) on the DNA, activating the transcription of target genes, including the gene for erythropoietin (EPO), which stimulates red blood cell production.[1][15][19][20][21]
References
- 1. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics of this compound: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. scilit.com [scilit.com]
- 17. Role and regulation of prolyl hydroxylase domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of Mitochondria in Obstructive Sleep Apnea: Implications for the Upper Airway Muscles [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
Unveiling the Transcriptomic Tapestry: A Comparative Guide to Gene Expression Profiles Induced by Daprodustat and Other HIF-PH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has revolutionized the management of anemia associated with chronic kidney disease (CKD). By stabilizing HIF-α subunits, these agents stimulate endogenous erythropoietin production and improve iron metabolism. However, the nuanced differences in their molecular footprints are of paramount interest to the scientific community. This guide provides an objective comparison of the gene expression profiles induced by Daprodustat versus other prominent HIF-PH inhibitors, namely Roxadustat, Vadadustat, and Molidustat, supported by available experimental data.
The HIF Signaling Pathway: A Common Ground
At its core, the mechanism of action for all HIF-PH inhibitors involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. This prevents the degradation of HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a host of target genes.
Caption: The HIF signaling pathway under normoxic and hypoxic/HIF-PHI-inhibited conditions.
While the central mechanism is shared, the specificity and potency of each inhibitor for the three PHD isoforms (PHD1, PHD2, and PHD3) may lead to distinct downstream gene expression profiles.
Comparative Gene Expression Profiles
Direct head-to-head transcriptomic studies comparing this compound with other HIF-PHIs are limited. This guide synthesizes findings from various studies to provide a comparative overview. It is crucial to note that experimental conditions, such as cell types and drug concentrations, vary across these studies, which may influence the observed gene expression changes.
Key Gene Targets in Erythropoiesis and Iron Metabolism
The primary therapeutic effect of HIF-PHIs is driven by the upregulation of genes involved in red blood cell production and iron homeostasis.
| Gene Symbol | Gene Name | Function | This compound | Roxadustat | Vadadustat | Molidustat |
| Erythropoiesis | ||||||
| EPO | Erythropoietin | Stimulates red blood cell production | Upregulated[1] | Upregulated[2][3] | Upregulated | Upregulated[4][5][6][7] |
| Iron Metabolism | ||||||
| TFRC | Transferrin Receptor | Mediates cellular iron uptake | - | - | - | Upregulated[7] |
| DMT1 | Divalent Metal Transporter 1 | Transports dietary iron into intestinal cells | - | Upregulated[3] | - | - |
| DCYTB | Duodenal Cytochrome B | Reduces dietary ferric iron to ferrous iron | - | Upregulated[3] | - | - |
| HAMP | Hepcidin | Inhibits iron absorption and recycling | Downregulated[8] | Downregulated | Downregulated | Downregulated[7] |
Note: "Upregulated" or "Downregulated" indicates the observed effect on gene expression in at least one study. A dash (-) indicates that no specific data on the gene expression change was found in the reviewed literature for this guide.
Other HIF-Responsive Genes
Beyond erythropoiesis and iron metabolism, HIF-PHIs can influence a broader range of HIF target genes involved in processes such as angiogenesis, glucose metabolism, and cell survival.
| Gene Symbol | Gene Name | Function | This compound | Roxadustat | Vadadustat | Molidustat |
| VEGF-A | Vascular Endothelial Growth Factor A | Promotes angiogenesis | Upregulated[8][9] | - | - | Upregulated[10] |
| GLUT1 | Glucose Transporter 1 | Facilitates glucose uptake | Upregulated[9] | - | - | - |
| HMOX1 | Heme Oxygenase 1 | Heme catabolism, antioxidant | - | - | - | Upregulated[4][6] |
| BNIP3 | BCL2 Interacting Protein 3 | Apoptosis and autophagy | - | Upregulated[2] | - | - |
| CA9 | Carbonic Anhydrase 9 | pH regulation, cell survival | - | Upregulated[2] | - | - |
| PAI1 | Plasminogen Activator Inhibitor-1 | Fibrinolysis inhibitor | - | Upregulated[2] | - | - |
| ANGPTL4 | Angiopoietin Like 4 | Lipid metabolism, angiogenesis | - | - | - | Upregulated[4][6] |
Note: The table reflects findings from various preclinical and clinical studies. The clinical relevance of some of these gene expression changes is still under investigation.
Experimental Methodologies
The following provides an overview of the types of experimental protocols used in studies investigating the gene expression effects of HIF-PH inhibitors.
Generalized Experimental Workflow
A typical workflow to assess the impact of HIF-PHIs on gene expression involves cell culture or animal models, followed by RNA extraction and analysis.
Caption: A generalized workflow for studying HIF-PHI-induced gene expression changes.
Example Experimental Protocols
-
Cell-Based Assays:
-
Cell Lines: Human cell lines, such as vascular smooth muscle cells or cancer cell lines (e.g., MDA-MB-231), are commonly used.[9][10]
-
Treatment: Cells are treated with varying concentrations of the HIF-PH inhibitor (e.g., this compound at 1–100 μmol/L) or a vehicle control for a specified duration (e.g., 24 to 48 hours).[10]
-
Analysis: Gene expression is quantified using methods like quantitative real-time PCR (qRT-PCR) for specific genes or RNA sequencing for a global transcriptomic view.[10] Protein levels of HIF-α and target genes are often assessed by Western blotting or ELISA.[10]
-
-
Animal Models:
-
Models: Rodent models, including those with induced chronic kidney disease, are utilized to study the in vivo effects of HIF-PHIs.[4][6][7]
-
Administration: The drugs are administered orally or via injection at specified doses (e.g., Molidustat at 5 mg/kg).[4][6]
-
Sample Collection: Tissues of interest, such as the kidney and liver, are harvested at different time points post-administration.[4][6]
-
Analysis: mRNA expression of target genes in the collected tissues is measured by qRT-PCR.[4][6]
-
Summary and Future Directions
This compound, along with other HIF-PH inhibitors, effectively upregulates genes central to erythropoiesis and iron metabolism, providing a therapeutic benefit for anemia in CKD. While the core pathway is the same, the available data suggests potential differences in the broader spectrum of regulated genes. For instance, studies have highlighted the upregulation of VEGF-A and GLUT1 by this compound in vascular smooth muscle cells, while research on Molidustat has shown induction of HMOX1 and ANGPTL4.[4][6][9] Roxadustat has been shown to influence a wide array of pathways, including MAPK and NF-κB signaling in specific cell types.[11]
The current understanding of the differential gene expression profiles of these agents is still evolving. The majority of the publicly available data comes from preclinical models and different experimental systems, which makes direct comparisons challenging. Future research employing standardized, head-to-head transcriptomic and proteomic analyses in relevant human cell types and clinical studies will be instrumental in delineating the unique molecular signatures of each HIF-PH inhibitor. Such studies will provide a deeper understanding of their potential differential effects on and off-target, ultimately guiding more precise therapeutic applications.
References
- 1. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First‐in‐man–proof of concept study with molidustat: a novel selective oral HIF‐prolyl hydroxylase inhibitor for the treatment of renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 7. The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for anemia: a 24-week, open-label, randomized controlled trial in participants on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
